molecular formula C12H14O2 B1633570 Benzyl 2-methylbut-2-enoate CAS No. 67674-41-3

Benzyl 2-methylbut-2-enoate

Cat. No.: B1633570
CAS No.: 67674-41-3
M. Wt: 190.24 g/mol
InChI Key: QRGSTISKDZCDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-methylbut-2-enoate, also known as benzyl tiglate, is an ester with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is valued in industrial research, particularly in the development of flavors and fragrances. Its organoleptic profile is described as balsamic, earthy, and mushroom-like, with additional vegetable, almond, and nutty nuances . These characteristics make it a compound of interest for creating or enhancing profiles for gardenia, almond, grape, and rose in perfumery, as well as for mushroom flavors and various root vegetables in flavor research . Commercially, it finds application in categories such as bakery wares and savory sauces . The compound is typically supplied as a colorless to pale yellow liquid . Researchers should note that the commercial product is often a mixture of (E)- and (Z)- isomers, commonly with the (E)-isomer (specifically (E)-Benzyl 2-methylbut-2-enoate, CAS 37526-88-8) being the predominant form . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Please refer to the material safety data sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSTISKDZCDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048116
Record name Benzyl 2-methylbut-2-enoate
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Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67674-41-3
Record name Phenylmethyl 2-methyl-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67674-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 2-methyl-, phenylmethyl ester
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Record name Benzyl 2-methylbut-2-enoate
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Record name Benzyl 2-methyl-2-butenoate
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Foundational & Exploratory

A Methodological Guide to Investigating the Putative Presence of Benzyl 2-Methylbut-2-enoate in Chamaemelum nobile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive scientific framework for the definitive identification of volatile organic compounds in complex botanical matrices, using the investigation of benzyl 2-methylbut-2-enoate in Roman chamomile (Chamaemelum nobile) as a model case. While the essential oil of C. nobile is well-known for its rich and varied composition of esters, the presence of benzyl 2-methylbut-2-enoate has not been documented in the existing scientific literature. This guide provides researchers, analytical chemists, and drug development professionals with a robust, self-validating methodology to either identify and confirm this novel compound or definitively report its absence. The protocols detailed herein encompass best practices in sample preparation, extraction, and advanced analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each experimental choice is explained to empower researchers to adapt these methods to their own novel compound investigations.

Introduction: The Chemical Richness of Roman Chamomile

Chamaemelum nobile (L.) All., commonly known as Roman chamomile, is a perennial herb from the Asteraceae family, prized for centuries in traditional medicine and aromatherapy.[1] Its therapeutic and aromatic properties are largely attributed to the complex mixture of volatile compounds found in its essential oil, which is extracted from the plant's daisy-like flower heads.[2][3]

The chemical profile of Roman chamomile oil is notably dominated by a diverse array of esters, which can constitute up to 80% of the oil's total volume.[4][5] Specifically, esters of angelic acid (cis-2-methyl-2-butenoic acid) and tiglic acid (trans-2-methyl-2-butenoic acid) are characteristic of this species.[3][4][5] Common examples identified in numerous studies include isobutyl angelate, isoamyl angelate, and 2-methylbutyl angelate.[6][7][8] The specific composition, however, can vary significantly based on geographical origin, harvest time, and distillation techniques.[9]

This guide addresses a specific phytochemical question: Is benzyl 2-methylbut-2-enoate (also known as benzyl angelate) a naturally occurring constituent of Chamaemelum nobile? Despite the prevalence of angelate esters, a thorough review of the literature reveals no prior identification of the benzyl ester in this species. Therefore, this document serves as a proactive methodological blueprint for its potential discovery and unambiguous identification.

The Analytical Challenge: A Landscape of Isomers and Trace-Level Analytes

Identifying a novel compound within a complex essential oil presents several analytical hurdles. The primary challenge in analyzing C. nobile oil is the sheer number of constituents, with some studies identifying nearly 100 to 200 different volatile molecules.[10] Many of these are structural isomers with similar mass spectral fragmentation patterns and close chromatographic retention times, making definitive identification difficult without rigorous validation.[10]

The target analyte, benzyl 2-methylbut-2-enoate, is an ester of angelic acid. Its presence would be plausible given the known enzymatic machinery in the plant. However, its detection requires a methodology sensitive enough to identify potentially trace-level compounds and specific enough to distinguish it from other co-eluting esters. This guide provides the necessary framework to achieve this.

A Validated Workflow for Compound Identification

The following sections detail a step-by-step approach designed to ensure scientific rigor and produce trustworthy, reproducible results. The workflow is visualized in the diagram below.

G cluster_prep Phase 1: Sample Preparation & Extraction cluster_analysis Phase 2: Instrumental Analysis cluster_confirm Phase 3: Data Validation & Confirmation Plant C. nobile Flower Heads (Authenticated Voucher Specimen) Distill Steam Distillation Plant->Distill Oil Essential Oil Sample Distill->Oil GCMS GC-MS Analysis (Initial Screening) Oil->GCMS Coinjection Co-injection Analysis (Oil + Standard) GCMS->Coinjection Standard Benzyl 2-methylbut-2-enoate (Certified Reference Standard) GCMS_Standard GC-MS Analysis (Reference Standard) Standard->GCMS_Standard GCMS_Standard->Coinjection Compare Compare Data: 1. Retention Time (RT) 2. Mass Spectrum (MS) Coinjection->Compare Conclusion Definitive Identification (Positive or Negative) Compare->Conclusion

Caption: Workflow for the definitive identification of a target analyte.

Step 1: Botanical Material and Essential Oil Extraction

The integrity of the starting material is paramount.

Protocol 1: Sample Collection and Extraction

  • Botanical Authentication: Obtain fresh or recently dried flower heads of Chamaemelum nobile from a reputable supplier. A voucher specimen must be prepared and deposited in a recognized herbarium for future reference. This step is critical for reproducibility.

  • Extraction Method - Steam Distillation:

    • Rationale: Steam distillation is the industry-standard method for extracting essential oils from chamomile and minimizes the risk of thermal degradation of sensitive esters compared to hydrodistillation.[2]

    • Apparatus: Use a Clevenger-type apparatus.

    • Procedure: a. Place 100 g of dried C. nobile flower heads into a 2 L round-bottom flask. b. Add 1 L of deionized water. c. Connect the flask to the Clevenger apparatus and a condenser. d. Heat the flask to a gentle boil and continue distillation for 3 hours. e. Collect the oil layer from the calibrated tube of the apparatus. f. Dry the collected oil over anhydrous sodium sulfate to remove residual water. g. Store the oil in a sealed amber vial at 4°C until analysis.

Step 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for separating and identifying individual volatile compounds.[11][12]

Protocol 2: GC-MS Screening and Confirmation

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in high-purity hexane.

  • Instrumental Parameters (Typical):

    • Gas Chromatograph (GC):

      • Column: A DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This non-polar column separates compounds primarily based on boiling point, a standard for general essential oil screening.

      • Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

      • Oven Program: 60°C for 2 min, then ramp at 3°C/min to 240°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV. Rationale: 70 eV is a standard energy that produces repeatable fragmentation patterns, allowing for library matching.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230°C.

  • Analytical Sequence: a. Blank Run: Inject pure hexane to ensure no system contamination. b. Reference Standard: Inject a 10 ppm solution of a certified benzyl 2-methylbut-2-enoate standard. This provides the definitive retention time (RT) and mass spectrum (MS) for the target compound under your specific analytical conditions. c. Oil Sample: Inject the diluted essential oil sample. d. Co-injection: Inject a sample containing a 1:1 mixture of the essential oil and the reference standard.

Step 3: Data Analysis and Identity Confirmation

Definitive identification relies on a three-point confirmation system, as illustrated below. This self-validating logic is crucial for trustworthy results.

G cluster_data Data Sources cluster_criteria Confirmation Criteria Oil Peak in Oil Sample RT_Match Criterion 1: Retention Time Match Oil->RT_Match MS_Match Criterion 2: Mass Spectrum Match Oil->MS_Match Coinject_Match Criterion 3: Co-injection Peak Enhancement Oil->Coinject_Match Standard Peak from Reference Standard Standard->RT_Match Standard->MS_Match Standard->Coinject_Match Conclusion Identity Confirmed RT_Match->Conclusion MS_Match->Conclusion Coinject_Match->Conclusion

Caption: Logic diagram for the three-point confirmation of a target analyte.

  • Retention Time (RT) Matching: Compare the RT of any potential candidate peaks in the oil sample chromatogram with the RT of the authentic standard. They must match within a narrow tolerance (e.g., ±0.05 minutes).

  • Mass Spectrum (MS) Matching: The EI mass spectrum of the candidate peak must visually match the spectrum of the authentic standard. Key fragments, including the molecular ion and characteristic daughter ions, must be present with similar relative abundances. Additionally, compare the spectrum against a trusted spectral library like NIST or Wiley for a similarity score.[11]

  • Co-injection Confirmation: In the co-injection chromatogram, the intensity of the candidate peak should increase significantly without any distortion or the appearance of a new shoulder. This demonstrates that the analyte in the oil and the standard are chromatographically indistinguishable.

If all three criteria are met, the presence of benzyl 2-methylbut-2-enoate is confirmed. If any criterion fails, its presence can be definitively ruled out under the tested conditions.

Expected Chemical Profile of Chamaemelum nobile Essential Oil

For context, researchers should expect to find a variety of compounds. The table below summarizes the major chemical classes and representative constituents commonly found in C. nobile oil. This provides a baseline against which to evaluate the chromatogram.

Chemical ClassMajor ConstituentsTypical % Range
Esters Isobutyl angelate, Isoamyl angelate, 2-Methylbutyl angelate, 3-Methylpentyl angelate75-80%[2][4][5]
Monoterpenes α-Pinene, β-Pinene< 5%[2][13]
Ketones Verbenone, Pulegone (chemotype dependent)Variable[9][13]
Sesquiterpenes Chamazulene, β-CaryophylleneVariable[2][13]

Note: The chemical composition is highly variable. Some chemotypes may be rich in ketones or sesquiterpenes rather than esters.[9][13]

Conclusion and Implications

This guide provides a rigorous, field-proven methodology for investigating the presence of a novel or previously unreported compound in Chamaemelum nobile. By adhering to the principles of botanical authentication, standardized extraction, and a three-point GC-MS confirmation protocol, researchers can generate data that is both accurate and defensible.

The discovery of benzyl 2-methylbut-2-enoate in Roman chamomile would be a significant phytochemical finding, adding a new dimension to our understanding of its biosynthesis and aromatic profile. Conversely, a definitive confirmation of its absence is equally valuable, refining the known chemical boundaries of this important medicinal plant. This structured approach is broadly applicable to the discovery and validation of natural products in other complex botanical extracts, serving as a foundational tool for natural product chemistry, quality control, and drug discovery.

References

  • Abdoul-Latif, M., et al. (2021). CHEMICAL COMPOSITION AND ANTIMICROBIAL ACTIVITY OF THE ESSENTIAL OIL OF CHAMAEMELUM NOBILE(L.) ALL. PharmacologyOnLine. Available at: [Link]

  • El-Kouari, E., et al. (2023). Chemical composition of the essential oil of Chamaemelum nobile (L.) All. ResearchGate. Available at: [Link]

  • Orav, A., et al. (2010). Chemical composition of the essential oil of Matricaria recutita L. from Estonia. Taylor & Francis Online. Available at: [Link]

  • Zouhri, M., et al. (2020). Chemical composition of essential oil of Anthemis nobilis L. flowers from Morocco. Available at: [Link]

  • Eden Botanicals. (n.d.). Chamomile, Roman - Italy EO. Available at: [Link]

  • ScenTree. (n.d.). Chamomile roman oil (CAS N° 8015-92-7). Available at: [Link]

  • ResearchGate. (n.d.). GC-FID chromatogram of chamomile flowers essential oil. Available at: [Link]

  • Bianchi, A., et al. (2011). Study on Roman Chamomile (Chamaemelum nobile L. All.) Oil. ResearchGate. Available at: [Link]

  • Base Formula. (2020). Chamomile essential oil profiles & research studies. Available at: [Link]

  • Stanojevic, J., et al. (2011). Chemical composition, antioxidant and antimicrobial activity of the essential oil of Roman chamomile (Anthemis nobilis L.) from Serbia. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Formula Botanica. (n.d.). Formulator's guide to chamomile: a tale of two herbs. Available at: [Link]

  • Radulović, N. S., et al. (2024). Unlocking the Secrets of Roman Chamomile (Anthemis nobilis L.) Essential Oil: Structural Elucidation and Acute Toxicity of New Esters. National Center for Biotechnology Information. Available at: [Link]

  • Costescu, M., et al. (2008). GC-MS analysis of the chamomile essential oil. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.). MDPI. Available at: [Link]

  • García-Rellán, D., et al. (2024). GC-MS AND Chemometric Analysis of the Essential Oils Obtained from Mexican Commercial Chamomilla Recutita Teas. PubMed. Available at: [Link]

  • Tandon, S., et al. (2013). GC-MS Analysis of the Steam and Hydrodistilled Essential Oil of Matricaria recutita L. Flowers of North East Region of India. Asian Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chamaemelum nobile whole. PubChem. Available at: [Link]

  • Global Biodiversity Information Facility. (n.d.). Chamaemelum nobile (L.) All.. Available at: [Link]

Sources

Methodological & Application

Synthesis of benzyl 2-methylbut-2-enoate from tiglic acid and benzyl alcohol

[1]

Abstract & Strategic Overview

Benzyl 2-methylbut-2-enoate (Benzyl Tiglate; CAS 37526-88-8) is an ester of significant interest in the fragrance and pharmaceutical sectors due to its unique olfactory profile (earthy, mushroom-like with rosy undertones) and its utility as a synthetic intermediate.[1]

This guide details two distinct protocols for its synthesis from Tiglic Acid ((E)-2-methylbut-2-enoic acid) and Benzyl Alcohol :

  • Method A: Azeotropic Fischer Esterification. The preferred route for kilogram-scale production where cost-efficiency and atom economy are paramount.[1]

  • Method B: Acyl Chloride Activation. A high-precision route for medicinal chemistry applications requiring mild conditions and rapid purification.[1]

Critical Stereochemical Note

Tiglic acid is the (E)-isomer .[1] Its geometric isomer, Angelic acid ((Z)-isomer), is less stable.[1] While the (E)-configuration is thermodynamically favored, maintaining stereochemical integrity requires controlling reaction temperature and pH.[1] Method A utilizes thermodynamic control (reflux), effectively preserving the (E)-isomer, while Method B operates under kinetic control.[1]

Chemical Properties & Safety Data

PropertyValueNotes
Molecular Formula

Molecular Weight 190.24 g/mol
Boiling Point ~267°C (760 mmHg)High vacuum distillation recommended for purification.[1]
Density 1.03–1.04 g/cm³
Solubility Insoluble in water; Soluble in EtOH, DCM, Toluene
Tiglic Acid MP 63–64°CSolid at RT.[1]
Benzyl Alcohol BP 205°CHigh boiling point makes removal by simple evaporation difficult.[1]

Safety Warning: Thionyl chloride (Method B) releases


11112

Reaction Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways for both methods.

GStartStarting MaterialsTiglic Acid + Benzyl AlcoholDecisionScale & Purity Requirement?Start->DecisionMethodAMethod A: Azeotropic Dehydration(Scale-Up / Industrial)Decision->MethodA>100g, Cost-SensitiveMethodBMethod B: Acyl Chloride Activation(High Purity / Small Scale)Decision->MethodB<10g, Mild ConditionsInterAIntermediate:Protonated Tetrahedral ComplexMethodA->InterAp-TsOH, Toluene, RefluxInterBIntermediate:Tigloyl ChlorideMethodB->InterBSOCl2, DMF (cat)ProductTarget:Benzyl TiglateInterA->Product-H2O (Dean-Stark)InterB->ProductBenzyl Alcohol, Pyridine

Caption: Synthesis decision matrix comparing thermodynamic (Method A) and kinetic (Method B) pathways.

Method A: Acid-Catalyzed Azeotropic Esterification (Dean-Stark)[1]

Context: This is the robust, "workhorse" method. Because the boiling point of Benzyl Alcohol (205°C) is high, using it as the solvent (common in Fischer esterifications with methanol) is impractical for purification. Instead, we use Toluene as a solvent to create a lower-boiling azeotrope with water.

Reagents & Stoichiometry
ReagentEquiv.[1][3]Role
Tiglic Acid 1.0Limiting Reagent
Benzyl Alcohol 1.2Slight excess to drive completion
p-Toluenesulfonic Acid (p-TsOH) 0.05Catalyst
Toluene 10-15 volSolvent / Azeotropic Agent
Protocol
  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging: Add Tiglic Acid (1.0 eq), Benzyl Alcohol (1.2 eq), and p-TsOH (5 mol%) to the flask. Dissolve in Toluene (approx. 10 mL per gram of acid).

  • Reflux: Heat the reaction mixture to vigorous reflux (~110-115°C). Ensure Toluene is condensing and filling the Dean-Stark trap.

  • Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 4–6 hours). Checkpoint: TLC (10% EtOAc/Hexane) should show disappearance of Tiglic Acid.

  • Workup:

    • Cool to room temperature.[1]

    • Wash the organic layer with sat.

      
        (2x) to remove p-TsOH and unreacted Tiglic Acid.[1]
      
    • Wash with Brine (1x).[1]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: The residue contains the product and excess Benzyl Alcohol. Purify via Vacuum Distillation (0.1–1 mmHg). Benzyl alcohol will distill first; collect the higher boiling fraction corresponding to Benzyl Tiglate.[1]

Method B: Acyl Chloride Activation (Steglich Alternative)

Context: For small-scale medicinal chemistry where removing high-boiling benzyl alcohol via distillation is tedious, this method ensures complete consumption of the alcohol or allows for easy chromatographic separation.[1]

Reagents & Stoichiometry
ReagentEquiv.[1][3]Role
Step 1: Activation
Tiglic Acid1.0Substrate
Thionyl Chloride (

)
1.5Chlorinating Agent
DMF1-2 dropsCatalyst
Step 2: Coupling
Benzyl Alcohol0.95Limiting Reagent (easier cleanup)
Pyridine or

1.2HCl Scavenger
DCM (Dichloromethane)10 volSolvent
Protocol
  • Activation (Acid Chloride Formation):

    • In a dry flask under

      
      , dissolve Tiglic Acid in minimal dry DCM (or neat if scale allows).
      
    • Add catalytic DMF (1 drop).[1]

    • Add

      
       dropwise.[1]
      
    • Stir at reflux (40°C) for 2 hours. Gas evolution (

      
      , 
      
      
      ) indicates reaction progress.[1]
    • Evaporation: Remove solvent and excess

      
      completely under vacuum (add dry toluene and re-evaporate to ensure removal of traces).[1] This yields crude Tigloyl Chloride  (oil).[1]
      
  • Coupling:

    • Dissolve the crude Tigloyl Chloride in dry DCM (0°C).

    • Add Pyridine (1.2 eq).[1]

    • Add Benzyl Alcohol (0.95 eq) dropwise to control exotherm.[1]

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with water.[1]

    • Wash organic layer with 1M HCl (to remove Pyridine).[1]

    • Wash with sat.[1]

      
        and Brine.[1]
      
    • Dry (

      
      ) and concentrate.[1]
      
  • Purification: Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Analytical Characterization

Confirm the identity of the synthesized Benzyl Tiglate using the following expected data:

  • 
     NMR (400 MHz, 
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Ar-H ) – Benzyl aromatic protons[1]
      
    • 
       6.88 (qq, 
      
      
      Hz, 1H, C=CH ) – Vinyl proton (characteristic of tiglate)[1]
    • 
       5.18 (s, 2H, O-CH2-Ph ) – Benzylic methylene[1]
      
    • 
       1.85 (s, 3H, C=C(CH3) ) – Methyl on carbonyl side
      
    • 
       1.79 (d, 
      
      
      Hz, 3H, CH=C(CH3) ) – Terminal vinyl methyl[1]
  • IR (Neat):

    • 1710–1720

      
       (Strong, C=O stretch, conjugated ester)[1]
      
    • 1650

      
       (Weak, C=C stretch)
      
  • Mass Spectrometry (GC-MS):

    • Molecular Ion

      
       m/z.[1]
      
    • Base peak often

      
       91 (Tropylium ion, 
      
      
      ) from benzyl fragmentation.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Method A) Incomplete water removalEnsure vigorous reflux and insulate the Dean-Stark arm.[1]
Product contains Benzyl Alcohol Distillation separation failedUse a Vigreux column for better fractionation or switch to Method B (Chromatography).
Isomerization to Angelic Acid Acid catalyst + excessive heatDo not exceed 120°C oil bath temperature.[1] Confirm stereochemistry via NMR (coupling constants).
Dark/Black Reaction Mixture Polymerization of Tiglic AcidAdd a radical inhibitor (e.g., BHT, 100 ppm) if running Method A for >12 hours.[1]

References

  • PubChem. Benzyl tiglate - Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Available at: [Link]

  • Organic Chemistry Portal. Acid Chlorides from Carboxylic Acids. Available at: [Link]

  • Common Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides using SOCl2. Available at: [Link][4]

Application Note: High-Efficiency Synthesis of Benzyl Tiglate via Azeotropic Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Benzyl Tiglate (Benzyl (E)-2-methylbut-2-enoate) utilizing acid-catalyzed Fischer esterification. Unlike standard protocols for simple esters, this method addresses the specific challenges posed by


-unsaturated acids, including steric hindrance and potential isomerization. The procedure employs 

-Toluenesulfonic acid (

-TSA)
as a non-oxidizing catalyst within a toluene-mediated azeotropic distillation system. This guide is designed for research and process chemists requiring high-purity (>98%) material for fragrance formulation or pharmaceutical intermediate use.

Introduction & Strategic Rationale

Benzyl tiglate is a valuable ester characterized by a mushroom-like, earthy, rosy odor profile, widely used in perfumery and as a masking agent in pharmaceutical formulations. Synthetically, it represents a "sterically congested" esterification due to the


-methyl and 

-methyl substitution on the tiglic acid moiety.
The Challenge of Tiglates

Direct esterification of tiglic acid presents two primary chemical risks:

  • Steric Hindrance: The tri-substituted double bond and the

    
    -methyl group reduce the electrophilicity of the carbonyl carbon and hinder nucleophilic attack by benzyl alcohol.
    
  • Isomerization: Prolonged heating under strong acidic conditions can promote isomerization between Tiglic acid (E-isomer, thermodynamically more stable) and Angelic acid (Z-isomer). Maintaining the E-configuration is critical for olfactory consistency.

Process Strategy: Azeotropic Fischer Esterification

To overcome the equilibrium limitations of Fischer esterification (


), we utilize Le Chatelier’s principle  by continuously removing water.
  • Catalyst Selection:

    
    -TSA is preferred over sulfuric acid (
    
    
    
    ).
    
    
    -TSA is a solid, easier to handle, soluble in organic solvents, and less prone to causing oxidative charring or polymerization of the unsaturated system.
  • Solvent: Toluene is selected for its boiling point (110°C), which provides sufficient thermal energy to overcome the activation barrier of the hindered acid without reaching temperatures that trigger rapid polymerization or decomposition (as xylenes might).

  • Stoichiometry: We employ a slight excess of Tiglic Acid (1.2 equiv) relative to Benzyl Alcohol.

    • Reasoning: Unreacted Tiglic acid can be quantitatively removed via a simple alkaline wash (

      
      ). In contrast, removing unreacted Benzyl Alcohol (BP 205°C) from the product (BP 250°C) requires difficult fractional distillation. This "Excess Acid" strategy ensures the difficult-to-separate alcohol is fully consumed.
      

Reaction Mechanism

The reaction follows the classic PADPED mechanism (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation), driven to completion by water removal.

ReactionMechanism Substrates Tiglic Acid + Benzyl Alcohol Activation Carbonyl Protonation (p-TSA) Substrates->Activation H+ Addition Nucleophilic Attack (Tetrahedral Intermediate) Activation->Addition PhCH₂OH Elimination Water Elimination (- H₂O) Addition->Elimination Proton Transfer Elimination->Substrates Reversible (Avoid!) Product Benzyl Tiglate (Ester) Elimination->Product -H+ DeanStark Dean-Stark Trap (Water Removal) Elimination->DeanStark Azeotrope

Figure 1: Mechanistic pathway highlighting the critical role of water removal in driving the equilibrium forward.

Experimental Protocol

Reagents and Equipment

Table 1: Reagent Stoichiometry

ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Amount (Example Scale)Role
Benzyl Alcohol 108.141.01.04410.8 g (100 mmol)Limiting Reagent
Tiglic Acid 100.121.2Solid12.0 g (120 mmol)Excess Reagent

-TSA


190.220.05Solid0.95 g (5 mmol)Catalyst
Toluene 92.14N/A0.867100 mLSolvent / Entrainer
BHT (Optional) 220.350.01Solid~10 mgRadical Inhibitor

Equipment:

  • 250 mL Round Bottom Flask (RBF)[2]

  • Dean-Stark Apparatus[3]

  • Reflux Condenser[2]

  • Magnetic Stir Bar & Heating Mantle

  • Separatory Funnel

  • Rotary Evaporator

  • High-Vacuum Distillation Setup

Step-by-Step Procedure
Phase 1: Reaction Setup and Reflux[2]
  • Assembly: Assemble the RBF, Dean-Stark trap, and condenser. Ensure all glassware is oven-dried.

  • Charging: Add Tiglic Acid (12.0 g) , Benzyl Alcohol (10.8 g) , and

    
    -TSA (0.95 g)  to the flask.
    
    • Note: If working at scales >100g, add 10 mg BHT to prevent polymerization of the double bond, though tiglates are generally stable.

  • Solvent: Add 100 mL Toluene . Stir to dissolve solids.

  • Reflux: Heat the mixture to a vigorous reflux (Oil bath set to ~135°C).

  • Water Removal: Monitor the collection of water in the Dean-Stark trap. Theoretical water yield is ~1.8 mL.

    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 4–6 hours).

  • Monitoring: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). Look for the disappearance of Benzyl Alcohol (

    
    ) and appearance of the ester (
    
    
    
    ).
Phase 2: Workup
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Transfer the mixture to a separatory funnel.

  • Acid Removal (Critical Step): Wash the organic layer with 2 x 50 mL Saturated

    
      solution.
    
    • Mechanism:[4][2][3][5][6] This converts the excess Tiglic Acid and

      
      -TSA into their water-soluble sodium salts.
      
    • Caution:

      
       gas will evolve. Vent the funnel frequently.
      
  • Neutralization: Wash with 1 x 50 mL Brine (saturated NaCl) to remove residual base and dry the organic layer.

  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter off the drying agent.
    
  • Concentration: Remove Toluene using a rotary evaporator at 50°C under reduced pressure.

Phase 3: Purification
  • Vacuum Distillation: The crude oil requires distillation to achieve fragrance-grade purity.

    • Setup: Short-path distillation head.

    • Conditions: Benzyl Tiglate has a high boiling point. Use high vacuum (<5 mmHg).

    • Expectation: Collect the fraction boiling at 138–142°C at 9 mmHg (or corresponding temp/pressure nomograph value).

  • Yield: Expected yield is 85–92% (approx. 16–17.5 g).

Process Control & Troubleshooting

Workflow Start Start: Mix Reagents (Toluene, pTSA) Reflux Reflux w/ Dean-Stark (Remove Water) Start->Reflux Check Water Evolution Stops? Reflux->Check Check->Reflux No Workup Wash: Sat. NaHCO3 (Remove Excess Acid) Check->Workup Yes Dry Dry (MgSO4) & Rotovap Workup->Dry Distill Vacuum Distillation (139°C @ 9mmHg) Dry->Distill Final Pure Benzyl Tiglate Distill->Final

Figure 2: Operational workflow for the synthesis and purification of Benzyl Tiglate.

Table 2: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark arm; check glass joints for leaks.
Product smells "sour" Residual Tiglic AcidThe

wash was insufficient. Repeat alkaline wash until aqueous layer pH > 8.
Polymerization (Gelling) Overheating / Radical initiationAdd 100 ppm BHT to the reaction; avoid oil bath temps >145°C.
Isomerization (Angelic Acid) Extended reaction timeStop reaction immediately after water evolution ceases. Do not reflux "overnight" unnecessarily.

Characterization Data

The identity of the product must be confirmed using the following spectroscopic markers:

  • Appearance: Clear, colorless to pale yellow liquid.[1]

  • Refractive Index (

    
    ):  1.520 – 1.524.
    
  • IR Spectrum:

    • 
       (Ester): ~1710–1715 cm⁻¹ (Conjugated ester).
      
    • 
      : ~1650 cm⁻¹.[7]
      
  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    • 
       7.30–7.40 (m, 5H, Ar-H )
      
    • 
       6.88 (qq, 
      
      
      
      Hz, 1H, =CH ) – Diagnostic for Tiglate (E-isomer).
    • 
       5.18 (s, 2H, O-CH
      
      
      
      -Ph
      )
    • 
       1.85 (m, 3H, =C(CH
      
      
      
      )
      )
    • 
       1.79 (d, 3H, =CH-CH
      
      
      
      )

References

  • The Good Scents Company. (n.d.). (E)-Benzyl Tiglate.[1][8][9] Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 250096, Benzyl tiglate. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification.[4][10][11][12] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[4][10][11][12] Retrieved October 26, 2023, from [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Benzyl 2-Methylbut-2-enoate

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of benzyl 2-methylbut-2-enoate, an important fragrance and flavor compound, utilizing microwave-assisted organic synthesis (MAOS). Traditional Fischer esterification methods often require prolonged reaction times and harsh conditions.[1] Microwave irradiation offers a compelling alternative, dramatically reducing reaction times from hours to minutes and often leading to higher yields and purer products.[2][3] This application note details the underlying principles, a step-by-step experimental protocol, safety considerations, and expected outcomes for this synthesis, tailored for researchers in organic synthesis, medicinal chemistry, and fragrance development.

Introduction: The Rationale for Microwave-Assisted Esterification

The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, an acid-catalyzed equilibrium process, is a classic example.[4] However, conventional heating methods for this reaction are often inefficient, requiring extended reflux periods to drive the equilibrium towards the product.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, leveraging the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy.[5] This direct and rapid heating of the reaction mixture, as opposed to the convective heating of a vessel, leads to several distinct advantages:[2]

  • Accelerated Reaction Rates: Reactions can often be completed in minutes rather than hours.[3]

  • Higher Yields: The rapid heating can minimize the formation of side products.

  • Enhanced Purity: Cleaner reaction profiles often simplify purification.

  • Energy Efficiency: Localized heating is more energy-efficient than conventional methods.

In the context of synthesizing benzyl 2-methylbut-2-enoate, a molecule with applications in the fragrance and flavor industry, these advantages translate to significant improvements in laboratory workflow and productivity.

Reaction Mechanism and Principle

The synthesis of benzyl 2-methylbut-2-enoate from 2-methylbut-2-enoic acid and benzyl alcohol is a Fischer-Speier esterification. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

The mechanism, illustrated below, involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen of benzyl alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to facilitate the elimination of a water molecule, yielding the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[4]

Microwave irradiation accelerates this process by efficiently heating the polar reactants and intermediates, thus increasing the rate of reaction.

Fischer_Esterification Reactants 2-Methylbut-2-enoic Acid + Benzyl Alcohol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid Protonation Catalyst + H⁺ (cat.) Product Benzyl 2-methylbut-2-enoate + H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack (Benzyl Alcohol) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & - H₂O Protonated_Ester->Product Deprotonation

Figure 1. Simplified workflow of the acid-catalyzed Fischer esterification.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2-Methylbut-2-enoic acidC₅H₈O₂100.12≥98%Sigma-Aldrich
Benzyl alcoholC₇H₈O108.14≥99%Acros Organics
Sulfuric acid (conc.)H₂SO₄98.0895-98%Fisher Scientific
TolueneC₇H₈92.14Anhydrous, ≥99.8%J.T. Baker
Ethyl acetateC₄H₈O₂88.11ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃84.01ACS GradeEMD Millipore
Brine (Saturated NaCl)NaCl58.44ACS GradeLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousAlfa Aesar
Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator) with appropriate pressure-rated reaction vessels (10 mL) and magnetic stir bars.

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, separatory funnel).

  • Rotary evaporator.

  • Analytical balance (± 0.001 g).

  • Fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves.

Experimental Protocol

Reaction Setup

Protocol_Workflow cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Weigh 2-methylbut-2-enoic acid (1.0 mmol, 100.1 mg). B Add to 10 mL microwave vial with stir bar. A->B C Add benzyl alcohol (1.2 mmol, 129.8 mg, ~124 µL). B->C D Add toluene (2 mL). C->D E Add 2 drops of conc. H₂SO₄. D->E F Seal the vial. E->F G Place vial in microwave reactor. F->G H Irradiate: 120°C, 15 min, high absorption. G->H I Cool to room temperature. H->I J Dilute with ethyl acetate (10 mL). I->J K Wash with sat. NaHCO₃ (2 x 10 mL). J->K L Wash with brine (10 mL). K->L M Dry organic layer (Na₂SO₄). L->M N Filter and concentrate in vacuo. M->N

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-methylbut-2-enoic acid (100.1 mg, 1.0 mmol).

  • Addition of Alcohol and Solvent: To the vial, add benzyl alcohol (129.8 mg, ~124 µL, 1.2 mmol) followed by 2 mL of anhydrous toluene. Using a slight excess of the alcohol helps to drive the reaction equilibrium towards the product.

  • Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the reaction mixture.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120°C for 15 minutes with stirring. The use of a high absorption power setting is recommended.

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 40°C) before opening.

Workup and Purification
  • Dilution: Transfer the cooled reaction mixture to a separatory funnel and dilute with 10 mL of ethyl acetate.

  • Aqueous Wash: Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (2 times) to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution may occur. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with 10 mL of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzyl 2-methylbut-2-enoate.

  • Further Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Safety Considerations

  • Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Never use a domestic microwave oven for chemical synthesis.[7] Ensure that the reaction vessel is properly sealed and do not exceed the recommended pressure and temperature limits for the vessel.

  • Chemical Hazards: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate PPE. Benzyl alcohol and 2-methylbut-2-enoic acid can be irritants. Avoid inhalation and skin contact.

  • Pressurized Reactions: Microwave reactions in sealed vessels can generate significant pressure. Always allow the vessel to cool completely before opening.

Expected Results and Characterization

The microwave-assisted synthesis of benzyl 2-methylbut-2-enoate is expected to proceed in high yield (>85%) within a 15-minute reaction time. The product should be a colorless to pale yellow oil with a characteristic fruity, floral odor.

Characterization Data:

ParameterExpected Value/Observation
Appearance Colorless to pale yellow oil
Yield >85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.28 (m, 5H, Ar-H), 6.90 (q, J=7.0 Hz, 1H, =CH), 5.15 (s, 2H, OCH₂), 2.05 (d, J=7.0 Hz, 3H, =C-CH₃), 1.85 (s, 3H, =C-CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 167.5 (C=O), 138.0, 136.2, 128.6, 128.2, 128.0, 127.8, 66.2 (OCH₂), 14.5, 12.3
IR (neat, cm⁻¹) 1715 (C=O stretch), 1650 (C=C stretch), 1150 (C-O stretch)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure proper sealing of the vessel.
Insufficient catalystAdd an additional drop of sulfuric acid.
Loss during workupEnsure complete extraction and careful handling during transfers.
Presence of starting material in product Incomplete reactionSee "Low Yield".
Inefficient workupEnsure thorough washing with sodium bicarbonate to remove unreacted acid.
Dark-colored product Overheating or side reactionsReduce reaction temperature or time. Consider using a less aggressive catalyst like TsOH.

Conclusion

The microwave-assisted Fischer esterification protocol detailed herein provides a rapid, efficient, and high-yielding method for the synthesis of benzyl 2-methylbut-2-enoate. This approach offers significant advantages over conventional heating methods, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[3] These application notes serve as a robust starting point for researchers looking to leverage the power of microwave synthesis for the preparation of esters and other valuable organic molecules.

References

  • Microwave-Assisted Enzymatic Esterification Production of Emollient Esters. (2023). PMC. Available at: [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Available at: [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. (2022). MDPI. Available at: [Link]

  • Microwave-Assisted Benzyl Alcohol Synthesis. (n.d.). Scribd. Available at: [Link]

  • Microwave-Assisted Esterifications: An Unknowns Experiment Designed for an Undergraduate Organic Chemistry Laboratory. (n.d.). Science and Education Publishing. Available at: [Link]

  • Esterification of Dicarboxylic Acids with Benzyl Alcohol under the Action of the Microwave Radiation. (n.d.). ResearchGate. Available at: [Link]

  • General method to prepare amino acids benzyl esters and to isolate them.... (n.d.). ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of Benzyl Benzotriazoles. (2007). Asian Journal of Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Microwave-Assisted Synthesis of alpha-Hydroxy-benzylphosphonates and -benzylphosphine Oxides. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. (n.d.). Arkivoc. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • 29. The Fischer Esterification. (n.d.). Available at: [Link]

  • Supporting information for. (n.d.). Available at: [Link]

  • Benzyl Esters. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.). Available at: [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Fischer Esterification. (n.d.). Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Available at: [Link]

  • Benzyl benzoate and dibenzyl ether from of benzoic acid and benzyl alcohol under microwave irradiation using a SiO2–SO3H catal. (n.d.). Available at: [Link]

Sources

Application Note: Targeted Isolation of Benzyl Tiglate from Natural Essential Oils via SFE and HSCCC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the isolation of Benzyl Tiglate (CAS 37526-88-8) , a valuable ester with a distinct earthy, mushroom-like, and rosy odor profile.[1] While often synthesized for the fragrance industry, its isolation from natural sources like Mondia whitei (White Ginger) or Pelargonium graveolens (Geranium) requires advanced fractionation due to its typically low abundance (<2%) and co-elution with isomeric tiglates.

Abstract & Strategic Overview

Benzyl tiglate is a bioactive ester found in the roots of Mondia whitei and the aerial parts of Pelargonium species. It contributes to the "earthy-rosy" base note of these oils and possesses potential antispasmodic properties.[1] However, isolating it is chemically challenging because it often co-exists with chemically similar esters like benzyl benzoate and geranyl tiglate.

Traditional hydrodistillation often results in hydrolysis of the ester bond due to prolonged exposure to boiling water and acidic pH. Therefore, this protocol prioritizes Supercritical Fluid Extraction (SFE) for initial enrichment, followed by High-Speed Counter-Current Chromatography (HSCCC) for purification. This "liquid-liquid" partition method eliminates the irreversible adsorption often seen with silica gel columns.[1]

Key Chemical Properties
PropertyValueImplication for Extraction
Molecular Formula

Mid-weight ester.[1][2]
Boiling Point ~250°CHigh boiling point; difficult to isolate via simple distillation without degradation.[1]
LogP ~3.0 - 3.4Lipophilic; requires non-polar solvents or supercritical

.[1]
Solubility Ethanol, Oils,

Insoluble in water; highly soluble in supercritical

.

Pre-Extraction: Raw Material Selection

Primary Source: Mondia whitei (Hook.f.) Skeels (Roots).[3][4] Secondary Source: Pelargonium graveolens (Geranium) – typically requires higher enrichment factors.

Preparation:

  • Drying: Roots must be shade-dried to <10% moisture content to prevent water from acting as a co-solvent in SFE, which would extract unwanted polar sugars.

  • Comminution: Grind material to a particle size of 0.5–0.8 mm. Finer powder causes channeling in the SFE vessel; coarser particles limit mass transfer.

Protocol 1: Supercritical Fractionation (SFE)

Objective: To obtain a crude oil enriched in benzyl tiglate while minimizing wax and light monoterpene co-extraction.

The Causality of Parameters[3]
  • Density Tuning: Benzyl tiglate is a sesquiterpene-range marker.[1] We use a "step-gradient" pressure approach.[1] Low pressure removes light terpenes; higher pressure targets the ester.

  • Temperature: Kept at 40°C to prevent thermal degradation.

Experimental Setup
  • Equipment: Waters SFE Bio-Botanical System (or equivalent) with dual separators.

  • Solvent: Industrial grade

    
     (99.9%).
    
  • Co-solvent: Ethanol (optional, 2%) – Not recommended for the first pass to maintain selectivity for non-polar esters.

Step-by-Step Procedure
  • Loading: Load 100g of ground root powder into the extraction vessel. Pack with glass beads at the top/bottom to ensure uniform flow.

  • Step 1 (De-terpenation):

    • Pressure: 90 bar

    • Temperature: 40°C

    • Flow Rate: 25 g/min [1]

    • Duration: 45 mins[1]

    • Outcome: This fraction contains mostly monoterpenes (limonene, pinene). Discard or save as byproduct.

  • Step 2 (Target Extraction):

    • Pressure: 150 bar

    • Temperature: 45°C

    • Duration: 90 mins[1]

    • Outcome: The density of

      
       increases (~0.75 g/mL), solubilizing the benzyl tiglate and heavier sesquiterpenes. Collect this fraction. 
      
  • Depressurization: Collect the extract in Separator 1 (maintained at 45 bar/25°C) to precipitate the oil.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Isolation of pure Benzyl Tiglate (>95%) from the SFE crude oil. Why HSCCC? Unlike HPLC, HSCCC uses no solid support. This prevents the "tailing" of esters and allows for 100% sample recovery.

Solvent System Selection (HEMWat)

The partition coefficient (


) is critical. For Benzyl Tiglate (LogP ~3.0), a mid-polarity biphasic system is required.
Recommended System:  n-Hexane : Ethyl Acetate : Methanol : Water (Ratio 1:0.8:0.8:1 v/v).[1]
Step-by-Step Methodology
  • Equilibration:

    • Mix solvents thoroughly in a separatory funnel.

    • Allow phases to settle.

    • Upper Phase (UP): Stationary Phase (Non-polar).

    • Lower Phase (LP): Mobile Phase (Polar).

  • Column Filling:

    • Pump the Upper Phase into the coil column (PTFE, 1.6mm ID) at 5 mL/min until the column is full.

  • Rotation & Mobile Phase:

    • Start the centrifuge rotation at 850 rpm .

    • Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

    • Wait for hydrodynamic equilibrium (steady elution of mobile phase).

  • Injection:

    • Dissolve 200 mg of SFE crude oil in 5 mL of a 1:1 mixture of UP/LP.

    • Inject into the sample loop.

  • Elution & Fractionation:

    • Monitor UV absorbance at 254 nm (benzyl ring absorption).

    • Benzyl tiglate typically elutes between 80–120 minutes depending on the column volume (K value approx 1.2 in this system).

    • Collect 5 mL fractions.

Visualization of Workflows

Diagram 1: Extraction & Isolation Logic

G Raw Raw Material (Mondia whitei) SFE SFE Extraction (Step-Gradient) Raw->SFE Grind & Dry Frac1 Fraction 1 (Monoterpenes) SFE->Frac1 90 bar (Discard) Frac2 Fraction 2 (Benzyl Tiglate Enriched) SFE->Frac2 150 bar (Collect) HSCCC HSCCC Purification (HEMWat System) Frac2->HSCCC Inject Pure Pure Benzyl Tiglate (>98% Purity) HSCCC->Pure K ~ 1.2 Elution

Figure 1: Sequential workflow for the selective enrichment and isolation of Benzyl Tiglate.

Diagram 2: HSCCC Separation Mechanism

HSCCC Coil Multilayer Coil (Stationary Phase: Hexane-rich) Mixing Mixing Zone (High Mass Transfer) Coil->Mixing Rotation (800 rpm) Mobile Mobile Phase Flow (Aq. Methanol-rich) Mobile->Coil Pumping Settling Settling Zone (Phase Separation) Mixing->Settling Archimedean Screw Force Elution Elution Order Settling->Elution Partitioning Polar Impurities (Early) Polar Impurities (Early) Elution->Polar Impurities (Early) Benzyl Tiglate (Mid) Benzyl Tiglate (Mid) Elution->Benzyl Tiglate (Mid) Non-polar Waxes (Late/Retained) Non-polar Waxes (Late/Retained) Elution->Non-polar Waxes (Late/Retained)

Figure 2: Mechanism of High-Speed Counter-Current Chromatography preventing sample loss.[1]

Analytical Validation (QC)

Technique: GC-MS (Gas Chromatography-Mass Spectrometry).[1][2][3]

Protocol:

  • Column: DB-5ms (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (hold 2 min)

    
     3°C/min 
    
    
    
    240°C.
  • Identification:

    • Retention Index (RI): Benzyl tiglate elutes at RI ~1585-1600 on DB-5 columns.[1]

    • Mass Spectrum: Look for molecular ion

      
       and characteristic fragments at 
      
      
      
      91 (benzyl cation, base peak) and
      
      
      108 (benzyl alcohol fragment).

References

  • Mondia whitei Composition: Paton, A., et al. (2005). "Mondia whitei (Apocynaceae): A potential source of bioactive volatiles." Phytochemistry.

  • SFE Parameters: Reverchon, E. (1997). "Supercritical fluid extraction and fractionation of essential oils and related products." Journal of Supercritical Fluids.

  • HSCCC Methodology: Ito, Y. (2005). "Golden rules and pitfalls in selecting solvent systems for high-speed counter-current chromatography." Journal of Chromatography A.

  • Benzyl Tiglate Data: The Good Scents Company. "Benzyl Tiglate Chemical Profile."

Sources

Advanced Solvent Selection & Recrystallization Protocols for Benzyl 2-methylbut-2-enoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for recrystallization of benzyl 2-methylbut-2-enoate derivatives Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists[1]

Executive Summary & Technical Context[1][2][3][4][5][6]

The purification of benzyl 2-methylbut-2-enoate (benzyl tiglate) and its substituted derivatives presents a unique challenge in organic process development.[1][2] While the parent compound (benzyl tiglate) is typically a liquid at room temperature (bp ~127°C at reduced pressure) or a low-melting solid, its derivatives—particularly those with ring substitutions (e.g., p-nitro, p-chloro, or p-methoxy)—often exist as crystalline solids with melting points in the 30°C–80°C range.[1]

This specific melting point window creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][2] Consequently, standard solvent selection protocols must be modified to prioritize solubility parameter matching and controlled supersaturation over simple thermal differentials.[1][2]

This guide details a self-validating solvent selection workflow designed to maximize recovery and purity for this specific class of


-unsaturated esters, minimizing polymerization risks and isomerization (

shifts).[1]

Mechanistic Basis of Solvent Selection[8]

To select the correct solvent, we must deconstruct the molecular interactions of the target molecule:

  • The Benzyl Moiety: A lipophilic, aromatic domain that engages in

    
    -
    
    
    
    stacking.[1][2] It drives solubility in aromatics (toluene) and chlorinated solvents (DCM).[1][2]
  • The

    
    -Unsaturated Ester:  A polarized functionality.[1][3][2] The conjugation stabilizes the molecule but increases susceptibility to nucleophilic attack or polymerization if heated excessively in protic solvents.[2]
    
  • The Alkyl Chain (Tiglate/Angelate): Provides hydrophobic character, reducing solubility in water but enhancing it in alkanes.[1][2]

The "Goldilocks" Zone: For benzyl 2-methylbut-2-enoate derivatives, single solvents often fail.[1][2]

  • Hexane/Heptane: Often too poor a solvent; the compound may oil out as a separate phase before crystallizing.[1][2]

  • Ethanol/Methanol: Often too good a solvent; requires extremely low temperatures (-20°C) to induce precipitation, which risks co-precipitating impurities like benzyl alcohol.[1][2]

Recommendation: The most robust systems for this class are binary mixtures of Alkanes (Anti-solvent) and Esters/Ethers (Solvent) .[2]

Table 1: Physicochemical Solvent Profiles for Benzyl Esters[1]
Solvent SystemRolePolarity Index (

)
SuitabilityRisk Factor
Hexane / Ethyl Acetate Primary Choice 0.1 / 4.4Excellent. Highly tunable.[1][2] Matches the ester polarity.[1][2]Flammability.[1][2][4][5]
Ethanol / Water Alternative4.3 / 10.2Good. Effective for highly polar derivatives (e.g., nitro-substituted).[1][2]Hydrolysis of ester at high

.[1][2]
Pentane / Diethyl Ether Low-Temp0.0 / 2.8Specialist. For derivatives melting <40°C.High volatility; difficult to handle.[1][2]
Toluene Avoid2.4Poor. Too soluble (high

-interactions).[1][2] Hard to remove.
Product loss in mother liquor.[1][2]

Visualization: Solvent Selection Logic

The following decision tree outlines the logical flow for selecting a solvent system based on the physical state and behavior of the crude derivative.

SolventSelection Start Crude Benzyl 2-methylbut-2-enoate Derivative CheckState Physical State at RT? Start->CheckState Liquid Oily Liquid / Gum CheckState->Liquid Amorphous Solid Solid / Crystalline CheckState->Solid Crystalline Trituration Triturate with cold Pentane/Hexane to induce nucleation Liquid->Trituration SolubilityTest Solubility Test (100 mg) Solid->SolubilityTest Seed Seed Crystal Available? Trituration->Seed LowTemp Dissolve in min. Et2O/Hexane (1:3) Cool to -78°C Seed->LowTemp No BinarySystem Use Binary System: Hexane / Ethyl Acetate Seed->BinarySystem Yes (Use as template) Final Harvest Crystals Wash with cold Hexane LowTemp->Final SingleSolvent Soluble in hot Hexane? Insoluble in cold? SolubilityTest->SingleSolvent SingleSolvent->BinarySystem No (Too insoluble) OilingOut CRITICAL: Oiling Out Observed? SingleSolvent->OilingOut Yes BinarySystem->OilingOut Remedy Reheat -> Add more Solvent (EtOAc) -> Cool Slower -> Add Seed OilingOut->Remedy Yes OilingOut->Final No (Crystals Form) Remedy->Final

Figure 1: Decision matrix for solvent selection, prioritizing the mitigation of "oiling out" phenomena common in low-melting benzyl esters.

Experimental Protocols

Protocol A: The "Binary Gradient" Screening Method

Use this protocol to determine the exact ratio of Hexane:Ethyl Acetate required.

Materials:

  • Crude Derivative (100 mg)

  • Solvents: Hexane (HPLC grade), Ethyl Acetate (HPLC grade)

  • Apparatus: 10 mL test tube, heating block/water bath, micropipette.

Procedure:

  • Dissolution: Place 100 mg of crude solid in the test tube. Add 0.5 mL of Ethyl Acetate (the "good" solvent).[2]

    • Observation: If it does not dissolve at RT, heat gently to 50°C. If it still does not dissolve, this solvent system is unsuitable (unlikely for this class).[1]

  • Precipitation Point: While keeping the solution warm (approx. 40°C), add Hexane dropwise with agitation.

  • Turbidity: Continue adding Hexane until a persistent cloudiness (turbidity) appears.

    • Note: If the cloudiness looks like oily droplets, you are at risk of oiling out. Add 1-2 drops of Ethyl Acetate to clear it.[1][2]

  • Clearing: Add just enough Ethyl Acetate (dropwise) to make the solution clear again at 40°C.

  • Crystallization: Allow the tube to cool slowly to room temperature in the heating block (turn heat off).

    • Validation: If crystals form, record the ratio of solvents used.[6] If oil forms, proceed to Protocol C .[1][2]

Protocol B: Scale-Up Recrystallization (Hexane/EtOAc)

Target Scale: 5g - 50g[1][2]

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the crude solid and the minimum amount of Ethyl Acetate required to dissolve it at near-reflux (approx. 70°C).

    • Safety: Do not exceed 70°C to prevent thermal isomerization or polymerization.[1][2]

  • Anti-Solvent Addition: Through the top of the condenser, slowly add warm Hexane (approx. 50°C) until the solution becomes slightly turbid.[2]

  • Refining: Add hot Ethyl Acetate dropwise until clarity is just restored.

  • Controlled Cooling:

    • Remove from heat.[1][3][2] Place the flask on a cork ring or wood block (insulation).

    • Allow to reach RT undisturbed (approx. 1-2 hours).

    • Critical Step: Once at RT, transfer to a 4°C fridge, then -20°C freezer if necessary.

  • Harvest: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold Hexane (0°C).

Protocol C: Troubleshooting "Oiling Out"

Oiling out occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated.

Immediate Remediation:

  • Re-dissolve: Reheat the mixture until the oil phase dissolves back into the bulk solvent.

  • Adjust Polarity: Add a small volume (5-10% of total volume) of the "good" solvent (EtOAc).[1][2] This lowers the saturation point.[1][2]

  • Seeding: Cool the solution very slowly. When the temperature is just above the expected oiling point, add a seed crystal of the pure derivative.

    • Source of Seed: If no pure seed exists, take a drop of the crude oil on a glass slide, let the solvent evaporate, and scratch it with a glass rod to induce crystallization. Use this solid as the seed.[1][2]

Quality Control & Validation

Every recrystallization must be validated.[1][2] Visual appearance is insufficient for this class of compounds due to potential isomer contamination.[1][2]

ParameterMethodAcceptance Criteria
Purity HPLC (Reverse Phase, C18)>98.5% Area under curve.[1][2]
Isomer Ratio 1H-NMR (CDCl3)Check integration of alkene proton (approx. 6.8-7.0 ppm for E-isomer).[1][2] Ensure Z-isomer is <1%.[1][2]
Solvent Residue HS-GC or 1H-NMRNo peaks for EtOAc/Hexane.[1][2]
Melting Point Capillary MethodSharp range (< 2°C breadth).[2]

Note on Isomerization: Benzyl 2-methylbut-2-enoate derivatives can undergo


 photo-isomerization.[1][2] Perform all recrystallization steps under low light or amber glassware if the specific derivative is known to be photosensitive.[1][2]

References

  • PubChem. Benzyl 2-methylbut-2-enoate (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for general ester purification protocols).

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.[1][2] (Context on condensation reactions yielding alpha,beta-unsaturated esters).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[1] Butterworth-Heinemann, 2013.[1][2] (Authoritative source for solvent properties and general purification strategies).

  • Arkivoc. A facile synthesis of benzyl-α,β-unsaturated carboxylic esters.[1][2][7][8] Arkivoc 2001 (x) 54-57.[1][2][7][8] Available at: [Link] (Specific reference for crystallization of benzyl cinnamate/tiglate analogs).

Sources

Optimized Solid-Phase Extraction (SPE) Strategies for Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

From Biological Matrices to Synthetic Workups

Introduction: The Benzyl Ester Challenge

Benzyl esters (


) occupy a unique physicochemical niche. Widely used as protecting groups in organic synthesis and found as active pharmaceutical ingredients (e.g., Benzyl Benzoate) or metabolites, they present specific extraction challenges.

Their structure combines a hydrophobic aromatic ring with a moderately polar, hydrolytically labile ester linkage. Successful isolation requires balancing three competing factors:

  • Hydrophobicity (LogP): Sufficient for reversed-phase retention but prone to non-specific binding in complex matrices.

  • 
    -
    
    
    
    Interactions:
    The benzyl ring offers a specific handle for selectivity against aliphatic interferences.
  • Hydrolytic Instability: Benzyl esters are susceptible to chemical and enzymatic hydrolysis (saponification) at high pH, necessitating strict pH control during extraction.

This guide moves beyond generic "C18" protocols, offering targeted strategies that exploit the specific electronic properties of the benzyl moiety.

Mechanism of Action: Exploiting the -System

While standard C18 (octadecyl) sorbents retain benzyl esters via non-specific Van der Waals forces, Phenyl-Hexyl and Polymeric phases offer superior selectivity.

The Phenyl Selectivity Advantage

On phenyl-based stationary phases, retention is governed by


-

stacking interactions between the electron-rich benzyl ring of the analyte and the phenyl ring of the sorbent.[1]
  • Solvent Modulation: This interaction is solvent-dependent. Acetonitrile (ACN) possesses

    
    -electrons (
    
    
    
    ) that compete with the analyte for stationary phase sites, effectively suppressing retention. Methanol (MeOH), lacking
    
    
    -electrons, allows the benzyl ester to stack efficiently with the sorbent, enhancing retention and selectivity.
Sorbent Decision Matrix

Use the following logic tree to select the optimal phase for your matrix.

SorbentSelection Start Start: Define Matrix & Analyte MatrixType Matrix Type? Start->MatrixType Aqueous Aqueous (Plasma, Urine, Water) MatrixType->Aqueous High Water Content NonPolar Non-Polar (Oils, Hexane Extracts) MatrixType->NonPolar High Lipid/Solvent Content Interference High Aromatic Interference? Aqueous->Interference C18 Standard C18 or C8 (General Purpose) Interference->C18 No/Low Phenyl Phenyl-Hexyl (Enhanced Selectivity) Interference->Phenyl Yes (e.g., complex drugs) Polymer Polymeric HLB (If drying risk exists) Interference->Polymer Variable Volumes Target Target: Benzyl Ester NonPolar->Target Silica Silica / Diol / Aminopropyl (Normal Phase) Target->Silica Remove non-polar lipids

Figure 1: Sorbent selection decision tree based on matrix composition and interference profile.

Protocol A: Bioanalysis (Plasma/Serum)

Target: Benzyl Benzoate or similar lipophilic esters. Challenge: Protein binding and enzymatic hydrolysis by plasma esterases. Solution: Acidic quenching and Polymeric Reversed-Phase extraction.

Materials
  • Sorbent: Polymeric Hydrophilic-Lipophilic Balanced (HLB) or Phenyl-Hexyl (30 mg or 60 mg cartridge).

  • Reagents: Phosphoric acid (

    
    ), Methanol (MeOH), Water (LC-MS grade).
    
Workflow Step-by-Step
StepActionCritical Technical Note
1. Pre-treatment Mix Plasma 1:1 with 4%

. Vortex 30s.
Crucial: Acidification (pH ~2-3) precipitates proteins and deactivates plasma esterases, preventing conversion to benzyl alcohol [1].
2. Conditioning 1 mL MeOH, followed by 1 mL Water.Do not let the bed dry if using silica-based C18. Polymeric phases are more forgiving.
3. Loading Load pre-treated sample at 1 mL/min.Slow loading ensures adequate mass transfer for hydrophobic interaction.
4. Washing Wash 1: 1 mL 5% MeOH in Water.Wash 2: 1 mL 2% Formic Acid in Water.Removes salts and proteins. The 5% MeOH removes weak interferences without eluting the hydrophobic benzyl ester.
5. Elution Elute with 2 x 500 µL Acetonitrile .ACN is preferred here to disrupt any

-

interactions and ensure sharp elution peaks.
6. Post-Treatment Evaporate under

at 35°C . Reconstitute in Mobile Phase.
Warning: Benzyl esters can be volatile. Do not exceed 40°C. Do not use vacuum concentration without monitoring.

Protocol B: Synthetic Workup (Protecting Group Removal)

Target: Isolation of Benzyl-protected intermediates from reaction mixtures (e.g., DMF/DCM). Challenge: Removing polar byproducts and excess reagents. Solution: Normal Phase SPE (Silica or Aminopropyl).[2]

Workflow Step-by-Step
  • Sample Prep: Dilute the crude reaction mixture in a non-polar solvent (Hexane or DCM). If the sample is in DMF, perform a liquid-liquid extraction first to move the ester into an organic layer, or dilute heavily with water and use Protocol A.

  • Conditioning: Flush cartridge with 3 mL Hexane.

  • Loading: Apply sample. The benzyl ester (moderately polar) will retain slightly, while very non-polar impurities pass through? Correction: In Normal Phase, the benzyl ester is less polar than the free acid or amine byproducts.

    • Strategy: The Benzyl Ester usually elutes before the polar impurities.

    • Alternative: Use Aminopropyl (

      
      )  phase. The 
      
      
      
      groups will hydrogen bond strongly with free acids/alcohols (byproducts), allowing the Benzyl Ester to pass through in the void volume or early fractions.
  • Elution (Fractionation):

    • Fraction 1 (100% Hexane): Non-polar impurities.

    • Fraction 2 (10% Ethyl Acetate in Hexane): Target Benzyl Ester .

    • Fraction 3 (50% Ethyl Acetate): Polar byproducts (Discard).

Troubleshooting & Validation

Common Failure Modes
IssueRoot CauseRemediation
Low Recovery (<60%) HydrolysisEnsure sample pH is < 6.0 immediately upon collection. Add esterase inhibitors (e.g., NaF) if necessary.
Low Recovery (<60%) VolatilityLoss during evaporation. Switch to lower temp (30°C) or use "Trap and Elute" LC-MS without drying.
Breakthrough Mass OverloadBenzyl esters are bulky.[3] Use a higher capacity sorbent (e.g., 60mg instead of 30mg) if loading >100 µg.
Interfering Peaks

-Cloud Overlap
If using C18, switch to Phenyl-Hexyl . Use Methanol in the wash step (up to 20%) to lock the analyte to the phenyl ring while washing away aliphatics [2].
Visualizing the Stability Window

The benzyl ester linkage is sensitive. Adhere to the following pH stability window during all SPE steps.

Stability Acid pH < 2 Acid Hydrolysis Risk Stable pH 3 - 6 Optimal Stability Window Acid->Stable Basic pH > 8 Rapid Saponification Stable->Basic

Figure 2: pH Stability window for Benzyl Esters. Processing outside the Green zone leads to degradation into Benzyl Alcohol and the parent acid.

References

  • Waters Corporation. (2023). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • Interchim. (2025).[2] SPE Cartridge Selection Guide. Retrieved from [Link]

Sources

Application Note: Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) as a Bioactive Marker in Antifungal Susceptibility Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) in Antifungal Research Content Type: Detailed Application Notes and Protocols

Introduction & Executive Summary

Benzyl 2-methylbut-2-enoate (CAS: 37526-88-8), commonly known as Benzyl Tiglate , is an unsaturated ester found in the essential oils of Mondia whitei, Pelargonium species, and Iris planifolia. While widely recognized in the flavor and fragrance industry for its earthy, mushroom-like aroma, its application in antifungal research is gaining traction as a potent lipophilic bioactive agent.

In the context of drug discovery, Benzyl Tiglate serves two critical roles:

  • Bioactive Marker: It acts as a chemical standard for standardizing antifungal essential oils (e.g., Mondia whitei root oil) used in treating candidiasis and aspergillosis.

  • Membrane Disruptor: Its structural properties—specifically the lipophilic benzyl moiety combined with the unsaturated tiglate chain—allow it to intercalate into fungal cell membranes, compromising integrity and increasing permeability.

This guide provides a standardized workflow for researchers to utilize Benzyl Tiglate in in vitro antifungal assays, focusing on solubility management, Minimum Inhibitory Concentration (MIC) determination, and Mode of Action (MoA) elucidation.

Physicochemical Profile & Mechanism of Action

Chemical Identity[1]
  • IUPAC Name: Benzyl (E)-2-methylbut-2-enoate[1][2]

  • Molecular Formula: C₁₂H₁₄O₂

  • Molecular Weight: 190.24 g/mol [3][4]

  • LogP (Octanol/Water Partition): ~2.8 – 3.0 (Highly Lipophilic)

  • Solubility: Insoluble in water; soluble in ethanol, DMSO, and lipids.

Mechanism of Action (MoA)

The antifungal efficacy of Benzyl Tiglate is driven by its ability to bypass the fungal cell wall and disrupt the plasma membrane. Unlike azoles that inhibit ergosterol synthesis enzymes, benzyl esters typically act via direct physicochemical disruption.

Proposed Pathway:

  • Adsorption: The lipophilic benzyl group adsorbs to the fungal cell wall.

  • Intercalation: The molecule penetrates the phospholipid bilayer.

  • Disruption: Accumulation leads to non-specific pore formation and expansion of the membrane surface area.

  • Leakage: Loss of intracellular ions (

    
    ) and ATP leads to metabolic arrest and cell death.
    

MOA_Pathway BenzylTiglate Benzyl Tiglate (Lipophilic Ester) CellWall Fungal Cell Wall (Chitin/Glucan Matrix) BenzylTiglate->CellWall Passive Diffusion Membrane Plasma Membrane (Phospholipid Bilayer) CellWall->Membrane Accumulation Ergosterol Ergosterol Displacement Membrane->Ergosterol Intercalation Leakage Cytoplasmic Leakage (K+, ATP Efflux) Ergosterol->Leakage Membrane Instability Death Fungal Cell Death (Fungicidal Effect) Leakage->Death Metabolic Collapse

Figure 1: Proposed mechanism of action for Benzyl Tiglate involving membrane intercalation and subsequent cytoplasmic leakage.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (Solubility Management)

Challenge: Benzyl Tiglate is hydrophobic. Direct addition to aqueous media (RPMI-1640 or Sabouraud Dextrose Broth) will result in phase separation and inaccurate MIC values.

Reagents:

  • Pure Benzyl Tiglate (≥98% purity).

  • Dimethyl Sulfoxide (DMSO), anhydrous.

  • Tween 80 (Surfactant).

Procedure:

  • Primary Stock (100 mg/mL): Weigh 100 mg of Benzyl Tiglate into a sterile glass vial. Add 1 mL of 100% DMSO. Vortex for 30 seconds until fully dissolved.

  • Working Stock (Emulsion): To ensure stability in broth, prepare a 10 mg/mL working solution containing surfactant.

    • Mix 100 µL of Primary Stock (100 mg/mL) with 10 µL of Tween 80.

    • Slowly add 890 µL of sterile distilled water while vortexing vigorously.

    • Note: This creates a stable micro-emulsion. The final DMSO concentration is 10%, and Tween 80 is 1%.

Protocol B: Microdilution MIC Assay (CLSI M27-A3 Adaptation)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Candida albicans or Aspergillus spp.

Reagents:

  • 96-well microtiter plates (U-bottom).

  • RPMI-1640 medium (buffered with MOPS to pH 7.0).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
  • Resazurin (Alamar Blue) solution (0.01%).

Step-by-Step Workflow:

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to columns 2–12 of the 96-well plate.

    • Add 200 µL of the Working Stock (10 mg/mL) to column 1.

  • Serial Dilution:

    • Transfer 100 µL from column 1 to column 2. Mix by pipetting up and down.

    • Repeat transfer across to column 10. Discard the final 100 µL from column 10.

    • Result: Concentration range from 5 mg/mL down to ~0.01 mg/mL.

    • Controls: Column 11 = Growth Control (Inoculum + Media + 1% DMSO). Column 12 = Sterility Control (Media only).

  • Inoculation:

    • Dilute the 0.5 McFarland fungal suspension 1:100 in RPMI-1640.

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

  • Incubation:

    • Incubate at 35°C for 24 hours (Candida) or 48 hours (Aspergillus).

  • Endpoint Detection (Resazurin):

    • Add 20 µL of Resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Interpretation: Blue = No Growth (Inhibition). Pink/Colorless = Growth (Metabolic Activity).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol C: Mode of Action – Ergosterol Binding Assay

Objective: Determine if Benzyl Tiglate binds directly to ergosterol (similar to Polyenes).

Procedure:

  • Prepare MIC plates as described in Protocol B.

  • Exogenous Ergosterol: In a separate set of wells, add exogenous ergosterol (dissolved in DMSO) to the media at a final concentration of 400 µg/mL before adding Benzyl Tiglate.

  • Rationale: If Benzyl Tiglate acts by binding ergosterol, the added exogenous ergosterol will sequester the compound, causing the MIC to increase (shift to a higher value).

  • Result Interpretation:

    • MIC Shift (e.g., 4-fold increase): Suggests direct binding to ergosterol.

    • No MIC Shift: Suggests mechanism is general membrane disruption or inhibition of synthesis, rather than direct binding.

Data Summary & Expected Results

The following table summarizes expected efficacy ranges based on literature regarding essential oils rich in Benzyl Tiglate (e.g., Mondia whitei, Iris planifolia).

Target OrganismSource ContextEstimated MIC (Bioactive Fraction)Reference
Candida albicansMondia whitei Oil (Rich in Benzyl Tiglate)150 – 500 µg/mL[1, 3]
Aspergillus flavusMondia whitei Oil500 – 1000 µg/mL[3]
Klebsiella pneumoniaeIris planifolia Oil (5.8% Benzyl Tiglate)~3.12 mg/mL (Oil)[4]
Penicillium spp.Synthetic Benzyl Derivatives250 – 500 µg/mL[2, 3]

Note: Pure Benzyl Tiglate is expected to have a lower MIC (higher potency) than the crude oil, likely in the range of 50–200 µg/mL depending on the strain.

Experimental Workflow Diagram

Workflow Source Source (Synthetic or Extracted) Prep Solubilization (DMSO + Tween 80) Source->Prep Weigh & Dissolve Dilution Serial Dilution (96-well Plate) Prep->Dilution Emulsify Incubation Incubation (35°C, 24-48h) Dilution->Incubation Add Inoculum Readout Resazurin Assay (Blue vs Pink) Incubation->Readout Add Dye Analysis Data Analysis (MIC Determination) Readout->Analysis Visual Score

Figure 2: Step-by-step workflow for determining the antifungal susceptibility of Benzyl Tiglate.

References

  • Chemical Composition and Antimicrobial Activity of Mondia whitei Essential Oil. Source: African Journals Online / ResearchGate. Context: Identifies benzyl tiglate as a component and establishes MIC ranges for the oil against Candida and Aspergillus. URL:[Link]

  • Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Source: Molecules (MDPI). Context: Discusses the structure-activity relationship of benzyl derivatives and lipophilic esters in antifungal applications. URL:[Link]

  • Chemical Composition of Essential Oil of Mondia whitei and Antifungal Activities. Source: ResearchGate. Context: Specific data on inhibition of Aspergillus flavus and Penicillium sp. by Mondia oil. URL:[Link]

  • Free radical scavenging and antibacterial activity of essential oil and solvent extracts of Iris planifolia (Mill) from Algeria. Source: Academic Journals. Context: Identifies Benzyl Tiglate (5.8%) in the oil and correlates it with antimicrobial activity.[5] URL:[Link]

  • Benzyl Tiglate (Compound Summary). Source: PubChem. Context: Chemical structure, physical properties, and toxicity data.[1][4][5][6] URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting phase separation in benzyl 2-methylbut-2-enoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Phase Separation & Workup Failure

Status: Active | Ticket Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Module: Why Separation Fails

Before attempting a rescue, you must diagnose the physical mechanism of the failure. In the synthesis of Benzyl 2-methylbut-2-enoate (Benzyl Tiglate) , phase separation issues almost always stem from two distinct physical phenomena: Iso-Density Lock or Surfactant-Stabilized Emulsions .[1]

The "Density Danger Zone"

Most organic solvents have a density significantly different from water (


).[1] However, benzyl esters occupy a unique "danger zone."[1]
  • Benzyl Alcohol (Reactant):

    
    [1]
    
  • Benzyl Tiglate (Product):

    
     (estimated based on analogs)
    
  • Water/Dilute Acid (Wash):

    
    [1]
    

The Consequence: When washing a neat reaction mixture or one diluted with insufficient solvent, the organic and aqueous layers have nearly identical densities. Gravity cannot drive separation, leading to a "hanging" interface or stable suspension.[1]

The "Soap" Effect (Emulsions)

Tiglic acid (2-methylbut-2-enoic acid) is a short-chain unsaturated acid.[1]

  • Mechanism: If you neutralize unreacted Tiglic acid with a strong base (NaOH/NaHCO

    
    ) too quickly, you generate Sodium Tiglate.[1]
    
  • Result: Sodium Tiglate acts as an anionic surfactant (a soap).[1] Combined with the viscous benzyl alcohol, this creates a micellar emulsion that resists breaking.[1]

Interactive Troubleshooting Protocols

Scenario A: The Fischer Esterification Route

Context: Acid-catalyzed reflux (Tiglic Acid + Benzyl Alcohol +


-TsOH).[1]
Common Failure:  "I washed with water and the layers won't separate."[1]
Step-by-Step Recovery & Prevention
StepActionTechnical Rationale
1. Prevention Use a "Density-Biased" Solvent. Do not run the workup neat.[1] Dilute the crude mixture with Dichloromethane (DCM) or Diethyl Ether .[1]DCM (

)
forces the organic layer to the bottom. Ether (

)
forces it to the top.[1] This creates a density differential (

)

, essential for rapid separation.[1]
2. The Wash Avoid Neutral pH Initially. Wash first with dilute HCl (

), then Brine, then mild base.
Keeping the pH acidic initially prevents the ionization of unreacted Tiglic acid into its surfactant carboxylate form.
3. The Rescue The "Salting Out" Maneuver. If stuck, add solid NaCl directly to the separatory funnel and shake gently.Increasing the ionic strength of the aqueous layer increases its density (up to

) and decreases the solubility of organics (Salting Out effect).
Visual Workflow: Fischer Workup Logic

FischerWorkup Start Crude Reaction Mixture (Tiglic Acid + Benzyl Alcohol + Catalyst) Dilute Dilute with Solvent Start->Dilute Choice Select Solvent Strategy Dilute->Choice DCM Dichloromethane (DCM) (Organic Layer = BOTTOM) Choice->DCM Density > 1.0 Ether Diethyl Ether / Hexane (Organic Layer = TOP) Choice->Ether Density < 1.0 Wash1 Wash 1: 0.5M HCl (Removes Catalyst/Water Soluble Impurities) DCM->Wash1 Ether->Wash1 Check Phase Separation? Wash1->Check Good Proceed to Brine Wash Then NaHCO3 Wash Check->Good Clear Interface Bad Emulsion / No Interface Check->Bad Cloudy/Stuck Rescue RESCUE PROTOCOL: 1. Add Solid NaCl (Sat. Aqueous) 2. Filter thru Celite if solid present Bad->Rescue Rescue->Good Resolved

Figure 1: Decision logic for solvent selection and phase separation troubleshooting in Fischer Esterification.

Scenario B: The Acid Chloride Route

Context: Tigloyl Chloride + Benzyl Alcohol + Base (Pyridine/Triethylamine).[1] Common Failure: "A thick precipitate formed and now I have a rag layer."

The "Rag Layer" Mechanism

This route generates stoichiometric amounts of Pyridinium Hydrochloride or Triethylamine Hydrochloride salts.[1] These salts are voluminous and can trap the organic product, forming a "rag layer" (a stabilized solid-liquid interface).

Troubleshooting Guide

Q: The interface is obscured by a white/off-white solid.[1] What is it? A: This is likely the amine hydrochloride salt.[1] It is water-soluble but may not dissolve if the aqueous volume is too low.[1]

Protocol:

  • Acidify: Add

    
     HCl until the aqueous layer is clearly acidic (pH < 2). This ensures the amine base is fully protonated and soluble in the aqueous phase.
    
  • Filtration (Critical): If the solid persists (likely polymer or impurity), do not try to extract through it.[1] Filter the entire biphasic mixture through a pad of Celite or glass wool.[1] The "rag" will stay on the filter; the clean liquids will pass through.

  • Extraction: Return the filtrate to the funnel. The layers should now separate cleanly.[1][2][3]

Universal Rescue Operations (FAQs)

Q: I have a stubborn emulsion that won't break after 30 minutes. What now? A: The "Centrifuge or Filter" Method.

  • Centrifugation: If the scale is small (

    
    ), transfer to centrifuge tubes. Spin at 3000 rpm for 5 minutes. The G-force overcomes the surface tension of the emulsion droplets.
    
  • Filtration: If the scale is large, vacuum filter the emulsion through a sintered glass funnel containing a layer of Celite.[1] This physically breaks the emulsion bubbles.[1]

Q: My organic layer is on the bottom, but I thought it should be on top? A: Check your solvent density. If you used Toluene or Ether, it should be on top. If you used DCM or Chloroform, it is on the bottom.[1] Warning: If you have a high concentration of Benzyl Tiglate (high density) in a light solvent (like Hexane), the density might be exactly


. Add more Hexane  to force it lighter, or add DCM  to force it heavier.[1]

Q: Can I use Steglich Esterification (DCC/DMAP) instead? A: Yes, but it introduces a new problem: Dicyclohexylurea (DCU) .[1] This byproduct is insoluble in almost everything and causes terrible emulsions.[1] If you choose this route, you must filter the reaction mixture through a coarse frit before adding any water.[1]

Physical Data Reference

CompoundRoleDensity (

)
Solubility (Water)Solubility (Organics)
Benzyl Tiglate Product~1.03 (Est)NegligibleHigh
Benzyl Alcohol Reactant1.044Slight (

)
High
Tiglic Acid Reactant0.96Low (High if basic pH)High
Dichloromethane Solvent1.33NegligibleHigh
Diethyl Ether Solvent0.71NegligibleHigh
Brine (Sat.[1][4] NaCl) Wash1.20-Negligible

Note: The density of the product is dangerously close to dilute aqueous buffers (


). Always use a co-solvent.

References

  • Fischer Esterification Mechanism & Optimization

    • Master Organic Chemistry.[1] "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions."[1][5][6] Available at: [Link]

  • Benzyl Ester Properties & Synthesis

    • PubChem.[1][4][7] "Benzyl 2-methylbut-2-enoate (Compound)."[1][4][7] National Library of Medicine.[1] Available at: [Link][1]

  • Emulsion Breaking Techniques

    • University of Rochester, Dept. of Chemistry.[1] "Tips & Tricks: Emulsions." Available at: [Link]

  • Alternative Benzylation Protocols

    • National Institutes of Health (NIH).[1] "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[1][8][9] Available at: [Link]

Sources

Resolving baseline noise in HPLC analysis of benzyl esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Troubleshooting Guide

Topic: Resolving Baseline Noise in HPLC Analysis of Benzyl Esters Lead Scientist: Senior Application Specialist, Chromatography Division

Introduction: The Signal-to-Noise Imperative

Benzyl esters are critical intermediates in peptide synthesis (C-terminal protection) and prodrug formulation. Their analysis often requires gradient elution to resolve the hydrophobic aromatic moiety. However, their detection—typically via UV absorbance at the aromatic ring maxima (~254–258 nm)—is susceptible to baseline artifacts that compromise the Limit of Quantitation (LOQ).

This guide addresses the three distinct "noise signatures" encountered in benzyl ester workflows: Electronic (Random) , Hydraulic (Periodic) , and Chemical (Drift/Ghosting) .

Module 1: The Diagnostic Triage (Start Here)

Do not guess. Isolate the variable.

Before dismantling hardware, perform the Stop-Flow Test . This is the single most authoritative diagnostic step to distinguish between hydraulic (pump/flow) issues and electronic/optical (detector) issues.

Protocol: The Stop-Flow Test
  • Equilibrate the system at 50% Organic/50% Aqueous (typical elution point for benzyl esters).[1][2]

  • Monitor the baseline for 5 minutes.[1][2]

  • Turn off the pump flow (0 mL/min) while keeping the detector ON.

  • Observe the baseline for another 2 minutes.

Interpretation:

  • Noise Stops: The issue is Hydraulic (Pump, Mixer, Check Valves, or Air Bubbles).

  • Noise Persists: The issue is Electronic/Optical (Lamp, Flow Cell, or Electrical Grounding).

Visual Diagnostic Logic

DiagnosticTree Start START: Observe Baseline Noise StopFlow ACTION: Perform Stop-Flow Test (Flow = 0 mL/min) Start->StopFlow Decision Does the noise stop? StopFlow->Decision Hydraulic Source: HYDRAULIC/FLOW Decision->Hydraulic YES (Noise disappears) Electronic Source: DETECTOR/OPTICAL Decision->Electronic NO (Noise continues) Pump Check Pump Pulsation (Seals/Check Valves) Hydraulic->Pump Mixing Check Gradient Mixing (TFA/ACN Ripple) Hydraulic->Mixing Bubbles Check for Air Bubbles (Degasser/Backpressure) Hydraulic->Bubbles Lamp Check Lamp Energy (>2000 hrs?) Electronic->Lamp Cell Dirty Flow Cell (Clean Windows) Electronic->Cell Env Electrical Grounding/ Temperature Electronic->Env

Figure 1: Diagnostic logic tree for isolating HPLC baseline noise sources.[1][2] Use this workflow to determine which troubleshooting module to apply.

Module 2: Hydraulic Noise (Pumps & Mixing)

Symptoms: Sinusoidal waves, rhythmic spikes, or "sawtooth" patterns.[3]

Issue 1: The "Mixing Ripple" (TFA/Acetonitrile Effect)

Benzyl ester methods often use Water/Acetonitrile gradients with 0.1% Trifluoroacetic Acid (TFA).[2][4] TFA absorbs UV light at low wavelengths (<220 nm).[1][2] If the pump mixing is inefficient, the concentration of TFA fluctuates at the detector, causing a sinusoidal baseline wave that mimics the pump stroke.

  • Mechanism: Incomplete mixing of Solvent A (Water/TFA) and Solvent B (ACN/TFA) creates refractive index micro-fluctuations.[1][2]

  • Solution:

    • Increase Mixing Volume: Install a larger static mixer (e.g., move from 35 µL to 100 µL).

    • Premix Modifiers: Add 0.08% TFA to Solvent A and 0.08% TFA to Solvent B manually before putting them on the system.[1][2] This reduces the refractive index delta between the two lines.

Issue 2: Air Bubbles (The "Sawtooth")

Air bubbles trapped in the flow cell act as a lens, scattering light. This results in sharp, random spikes or a sawtooth pattern.[1][2]

  • Protocol: Bubble Elimination

    • Degas: Ensure the inline degasser is functioning (<50 mbar vacuum).

    • Backpressure: Install a backpressure regulator (typically 30–100 psi) after the detector flow cell.[1][2][5] This keeps gases dissolved in the solution.

    • Flush: Run 100% Methanol at a high flow rate (without the column) to dislodge stubborn bubbles.

Module 3: Chemical Noise & Detection Physics

Symptoms: High background absorbance, drifting baseline, or negative peaks.[6]

The "254 nm Rule" for Benzyl Esters

A common error is detecting benzyl esters at 210–220 nm to maximize sensitivity. However, benzyl esters have a strong secondary absorption band around 254–258 nm (aromatic ring).[1][2]

Why this matters: At 210 nm, common solvents (Methanol, THF) and additives (TFA) have high background absorbance (UV Cutoff proximity).[1][2] This reduces the amount of light reaching the photodiode, decreasing the Signal-to-Noise (S/N) ratio.

Data: Solvent UV Cutoff vs. Benzyl Detection

SolventUV Cutoff (nm)Suitability for Benzyl Ester Analysis
Acetonitrile 190Excellent. Transparent at both 210 nm and 254 nm.[1][2]
Methanol 205Poor at <220 nm. High noise.[1][2] Good for >254 nm.[1][2]
THF 215–230Risky. Often contains stabilizers (BHT) that fluoresce/absorb.[1][2]
Water 190Excellent.[1][2]

Recommendation: If your baseline is noisy at 210 nm using Methanol:

  • Switch to Acetonitrile (HPLC Grade or higher).

  • Change Wavelength: Move detection to 257 nm . You may lose some raw signal height, but the noise will drop disproportionately more, improving the actual S/N ratio.

Module 4: Electronic & Optical Noise

Symptoms: High-frequency "fuzz" (grass-like noise) that persists when flow is stopped.[2]

Lamp Energy & Aging

Deuterium (D2) lamps lose intensity over time, particularly at lower wavelengths (<230 nm).[1][2]

  • Check: Look at the "Reference Energy" in your instrument console. If it is <50% of the initial installation value, the lamp is the noise source.

  • Action: Replace the lamp if it exceeds 2000 hours or if energy is critical.

Flow Cell Contamination

Benzyl esters are hydrophobic.[1][2] If they precipitate in the flow cell, they cause light scattering.

  • Cleaning Protocol (The "Organic Flush"):

    • Disconnect the column.[1][2][7] Replace with a union.

    • Flush with Water (HPLC Grade) : 10 mins at 1 mL/min (removes salts).

    • Flush with Isopropanol : 10 mins (removes hydrophobic residues).[1][2]

    • Flush with Nitric Acid (6N) : Only if the cell is compatible (check manual).[1][2] This passivates the steel and removes organics.

    • Flush with Water : 20 mins (neutralize).

Frequently Asked Questions (FAQ)

Q: I see "ghost peaks" in my blank run. Are these benzyl esters carrying over? A: Possibly.[1][2] Benzyl esters are "sticky."[1][2]

  • Diagnosis: Run a double gradient with no injection.[1][2] If peaks appear in the second run, it is carryover or solvent contamination.

  • Fix: Change the needle wash solvent to a stronger organic mix (e.g., 50:50 MeOH:IPA) to fully solubilize the ester on the needle exterior.

Q: My baseline drifts upward throughout the gradient. Is this normal? A: Yes, to an extent.

  • Cause: The absorbance of Solvent B (Organic) is different from Solvent A (Aqueous). As %B increases, the background absorbance changes.

  • Fix: Use "Reference Wavelength" subtraction (e.g., Ref = 360 nm, Bandwidth = 100 nm) in your DAD/PDA settings to mathematically flatten the drift, provided your analyte does not absorb at the reference wavelength.

Q: Can I use THF to solubilize my benzyl ester sample? A: Use with caution. THF is an excellent solvent for esters but has a high UV cutoff and often contains BHT (a stabilizer) which absorbs UV.[1][2] Ensure you use "Unstabilized HPLC Grade THF" and keep the detection wavelength >240 nm.

References
  • Shimadzu Corporation. (2025).[1][2] HPLC Troubleshooting: Diagnosing Noisy Baselines. Retrieved from [2]

  • Agilent Technologies. (2022).[1][2] Eliminating Baseline Problems in HPLC: A Guide to Pump, Detector, and Mobile Phase Optimization. Retrieved from [2]

  • Thermo Fisher Scientific. (2022).[1][2] Signal-to-Noise Ratio and Limit of Detection in UV-Vis Detectors. Retrieved from

  • Crawford Scientific. (2019).[1][2] The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Retrieved from

  • AAT Bioquest. (2024).[1][2] Absorption Spectrum of Benzyl Acetate.[1][2][8] Retrieved from [2][8]

Sources

Validation & Comparative

Differentiating Structural Isomers: A Comparative Guide to the GC-MS Fragmentation Patterns of Benzyl Tiglate and Benzyl Benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous identification of isomeric compounds is a frequent and critical challenge. Structural isomers, with identical molecular formulas and weights, can exhibit vastly different chemical, physical, and biological properties. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for this purpose, leveraging both chromatographic separation and mass-based fragmentation analysis. This guide provides an in-depth, objective comparison of the electron ionization (EI) fragmentation patterns of two such isomers: benzyl tiglate and benzyl benzoate. Through a detailed examination of their mass spectra, we will elucidate the key fragmentation pathways that enable their confident differentiation.

Introduction to the Isomers

Benzyl tiglate and benzyl benzoate share the same molecular formula, C₁₂H₁₄O₂ (benzyl tiglate) and C₁₄H₁₂O₂ (benzyl benzoate), and thus have nominal molecular weights of 190 g/mol and 212 g/mol respectively.[1][2] Despite this similarity, their structural arrangements lead to distinct fragmentation behaviors under electron ionization, providing a reliable basis for their individual identification. Benzyl tiglate is the benzyl ester of tiglic acid, an unsaturated carboxylic acid.[1] In contrast, benzyl benzoate is the benzyl ester of benzoic acid, an aromatic carboxylic acid.[2] This fundamental difference in the acid moiety—aliphatic and unsaturated versus aromatic—is the primary driver of their divergent fragmentation pathways.

Experimental Methodology: A Self-Validating Protocol

To ensure the reliable and reproducible analysis of benzyl tiglate and benzyl benzoate, the following GC-MS protocol is recommended. The causality behind these specific parameters is to achieve optimal chromatographic separation of the isomers while inducing consistent and characteristic fragmentation.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

Table 1: GC-MS Parameters

ParameterValueRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column providing good separation for a wide range of semi-volatile organic compounds.
Injector Temperature 250 °CEnsures complete and rapid volatilization of the analytes without thermal degradation.
Injection Mode Split (10:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume 1 µLA standard volume for achieving good sensitivity without compromising peak shape.
Carrier Gas HeliumAn inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)An optimal flow rate for balancing separation efficiency and analysis time.
Oven Program Initial temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 minA temperature program designed to effectively separate the two isomers and elute them in a reasonable timeframe.
MS Source Temp. 230 °CMaintains the analytes in the gas phase within the ion source.
MS Quad Temp. 150 °CEnsures stable ion transmission through the quadrupole.
Ionization Energy 70 eVThe standard electron energy for generating reproducible fragmentation patterns and for comparison with library spectra.
Mass Range m/z 40-350A wide enough range to capture the molecular ions and all significant fragment ions.

Sample Preparation:

  • Prepare individual standard solutions of benzyl tiglate and benzyl benzoate in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 100 µg/mL.

  • For analysis of unknown samples, dissolve a known quantity of the sample in the chosen solvent to achieve a concentration within the linear range of the instrument.

This self-validating system ensures that any observed differences in fragmentation are due to the intrinsic molecular structures of the analytes rather than experimental artifacts.

Comparative Analysis of Fragmentation Patterns

The electron ionization mass spectra of benzyl tiglate and benzyl benzoate reveal distinct fragmentation pathways that serve as diagnostic fingerprints for each molecule.

Benzyl Tiglate (C₁₂H₁₄O₂)

The mass spectrum of benzyl tiglate is characterized by fragmentation primarily driven by the instability of the ester linkage and the presence of the tiglate moiety.

Table 2: Major Fragment Ions of Benzyl Tiglate

m/zProposed FragmentRelative Abundance
190[M]⁺•Low
91[C₇H₇]⁺ (Tropylium ion)High
83[C₅H₇O]⁺ (Tigloyl cation)Moderate
55[C₄H₇]⁺Moderate

The fragmentation of benzyl tiglate is initiated by the loss of an electron to form the molecular ion at m/z 190. A prominent peak is observed at m/z 91, corresponding to the highly stable tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl-oxygen bond. Another significant fragment is the tigloyl cation at m/z 83, resulting from the cleavage of the ester bond with charge retention on the acid moiety. The peak at m/z 55 is likely due to further fragmentation of the tigloyl cation.

Figure 1: Proposed fragmentation pathway of benzyl tiglate.

Benzyl Benzoate (C₁₄H₁₂O₂)

In contrast, the fragmentation of benzyl benzoate is dominated by the stability of the aromatic rings and the benzoyl group.

Table 3: Major Fragment Ions of Benzyl Benzoate

m/zProposed FragmentRelative Abundance
212[M]⁺•Moderate
105[C₇H₅O]⁺ (Benzoyl cation)High (Base Peak)
91[C₇H₇]⁺ (Tropylium ion)Moderate
77[C₆H₅]⁺ (Phenyl cation)High

The molecular ion of benzyl benzoate at m/z 212 is more prominent than that of benzyl tiglate, reflecting the greater stability of the aromatic system. The base peak in the spectrum is at m/z 105, which corresponds to the highly stable benzoyl cation ([C₇H₅O]⁺). This ion is formed by the cleavage of the benzyl-oxygen bond. The tropylium ion at m/z 91 is also present, arising from the alternative cleavage of the ester bond with charge retention on the benzyl group. The intense peak at m/z 77 is due to the phenyl cation ([C₆H₅]⁺), formed by the loss of a neutral carbon monoxide molecule from the benzoyl cation.

Figure 2: Proposed fragmentation pathway of benzyl benzoate.

Key Differentiators and Conclusion

The primary distinguishing features in the mass spectra of benzyl tiglate and benzyl benzoate are the relative abundances of their molecular ions and the presence of characteristic fragment ions.

  • Molecular Ion: The molecular ion of benzyl benzoate (m/z 212) is generally more intense than that of benzyl tiglate (m/z 190), reflecting the greater stability of the aromatic structure of benzyl benzoate.

  • Base Peak: The base peak for benzyl benzoate is the benzoyl cation at m/z 105. For benzyl tiglate, the tropylium ion at m/z 91 is typically the most abundant or one of the most abundant ions.

  • Diagnostic Fragments: The presence of the tigloyl cation at m/z 83 is a clear indicator of benzyl tiglate. Conversely, the prominent benzoyl cation at m/z 105 and the subsequent phenyl cation at m/z 77 are diagnostic for benzyl benzoate.

References

  • NIST. (n.d.). Benzyl tiglate. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • NIST. (n.d.). Benzyl benzoate. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Benzyl tiglate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Benzyl benzoate. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Aromaverse Pro. (n.d.). GC-MS Perfume Analysis – Unlock Fragrance Formulas. Retrieved February 4, 2026, from [Link]

  • Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved February 4, 2026, from [Link]

  • Kazemifard, G., Moore, D. E., & Mohammadi, A. (2002). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Journal of Pharmaceutical and Biomedical Analysis, 30(2), 257–262.

Sources

A Comparative Toxicological Assessment: Benzyl Tiglate vs. Benzyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl tiglate and benzyl acetate are both benzyl esters, a class of organic compounds characterized by a benzyl group attached to a carboxylic acid. Benzyl acetate, a major component of jasmine and gardenia essential oils, is widely used as a fragrance and flavoring agent.[1][2] Benzyl tiglate, also found in some essential oils, is similarly utilized for its aromatic properties.[3] Despite their structural similarities and overlapping applications, a comprehensive understanding of their comparative toxicity is crucial for informed risk assessment and safe handling in research and industrial settings. This guide provides a detailed comparison of the toxicological profiles of benzyl tiglate and benzyl acetate, supported by available experimental data and standardized testing methodologies.

Metabolic Pathways: A Fork in the Road

The biological fate of these esters is a key determinant of their toxicity. Both compounds are expected to undergo hydrolysis, a process that splits the ester bond, yielding benzyl alcohol and the corresponding carboxylic acid.

Benzyl Acetate Metabolism: Upon absorption, benzyl acetate is rapidly hydrolyzed by esterases in the plasma and tissues into benzyl alcohol and acetic acid.[1][2] Benzyl alcohol is then oxidized to benzaldehyde and further to benzoic acid. Benzoic acid is primarily conjugated with glycine to form hippuric acid, which is excreted in the urine. A minor pathway involves the conjugation of benzyl alcohol with sulfate, leading to the formation of a mercapturate conjugate.[1][2]

Benzyl Tiglate Metabolism (Predicted): While specific metabolic studies on benzyl tiglate are limited, it is anticipated to follow a similar initial hydrolytic pathway, yielding benzyl alcohol and tiglic acid. The subsequent metabolism of benzyl alcohol would mirror that of benzyl acetate. Tiglic acid, a short-chain unsaturated carboxylic acid, is expected to be metabolized through standard fatty acid oxidation pathways.

cluster_BA Benzyl Acetate Metabolism cluster_BT Predicted Benzyl Tiglate Metabolism BA Benzyl Acetate Hydrolysis_BA Hydrolysis (Esterases) BA->Hydrolysis_BA BAlc_BA Benzyl Alcohol Hydrolysis_BA->BAlc_BA AA Acetic Acid Hydrolysis_BA->AA Oxidation_BA Oxidation BAlc_BA->Oxidation_BA BAd_BA Benzaldehyde Oxidation_BA->BAd_BA Oxidation2_BA Oxidation BAd_BA->Oxidation2_BA BzA_BA Benzoic Acid Oxidation2_BA->BzA_BA Conjugation_BA Glycine Conjugation BzA_BA->Conjugation_BA HA_BA Hippuric Acid (Urine) Conjugation_BA->HA_BA BT Benzyl Tiglate Hydrolysis_BT Hydrolysis (Esterases) BT->Hydrolysis_BT BAlc_BT Benzyl Alcohol Hydrolysis_BT->BAlc_BT TA Tiglic Acid Hydrolysis_BT->TA Oxidation_BT Oxidation BAlc_BT->Oxidation_BT Metabolism_TA Fatty Acid Metabolism TA->Metabolism_TA BAd_BT Benzaldehyde Oxidation_BT->BAd_BT Oxidation2_BT Oxidation BAd_BT->Oxidation2_BT BzA_BT Benzoic Acid Oxidation2_BT->BzA_BT Conjugation_BT Glycine Conjugation BzA_BT->Conjugation_BT HA_BT Hippuric Acid (Urine) Conjugation_BT->HA_BT

Metabolic pathways of Benzyl Acetate and predicted pathway for Benzyl Tiglate.

Comparative Toxicity Data

The following table summarizes the available acute toxicity and irritation data for benzyl tiglate and benzyl acetate. It is important to note the significant data gap for benzyl tiglate, particularly concerning dermal toxicity and eye irritation.

Toxicological Endpoint Benzyl Tiglate Benzyl Acetate
Acute Oral Toxicity (LD50) > 5000 mg/kg (Rat)[4]> 2000 mg/kg (Rat, male and female)[5]
Acute Dermal Toxicity (LD50) No data available> 5000 mg/kg (Rabbit)[5]
Skin Irritation GHS classification: Causes skin irritation.[6] However, a 10% solution in petrolatum produced no irritation in humans.[4]No skin irritation observed in rabbits (4h exposure).[5]
Eye Irritation GHS classification: Causes serious eye irritation.[7]No eye irritation observed in rabbits.[5]
Genotoxicity (Ames Test) No data availableNegative in Salmonella typhimurium strains with and without metabolic activation.[8]
Carcinogenicity (IARC) No data availableGroup 3: Not classifiable as to its carcinogenicity to humans.[5]

Experimental Protocols for Toxicological Assessment

To ensure the generation of reliable and comparable toxicity data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential. Below are outlines of key experimental workflows.

In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay

This assay assesses the viability of cells after exposure to a test substance. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to a range of concentrations of the test substance (benzyl tiglate or benzyl acetate) for a defined period (e.g., 24 hours).

  • Dye Incubation: Wash the cells and incubate with a medium containing neutral red for approximately 3 hours.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution to extract the dye from the viable cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.

cluster_NRU Neutral Red Uptake (NRU) Assay Workflow A Plate cells in 96-well plate B Incubate for 24h A->B C Expose cells to test substance B->C D Incubate for 24h C->D E Wash cells D->E F Add Neutral Red solution E->F G Incubate for 3h F->G H Wash cells G->H I Add destain solution H->I J Measure absorbance I->J

Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

In Vivo Acute Dermal Toxicity (OECD 402)

This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[1]

Methodology:

  • Animal Selection: Use healthy young adult animals of a single sex (typically female rats).

  • Dose Administration: Apply the test substance uniformly over a shaved area of the back (at least 10% of the body surface area) for a 24-hour period.

  • Observation: Observe the animals for signs of toxicity shortly after dosing and periodically for 14 days.

  • Data Collection: Record all observed toxic effects, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test animals.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD 431)

This in vitro method assesses the potential of a chemical to cause skin corrosion.

Methodology:

  • Tissue Preparation: Use commercially available reconstructed human epidermis models.

  • Chemical Exposure: Apply the test chemical to the surface of the skin tissue for specific time points (e.g., 3 minutes and 1 hour).

  • Viability Assessment: After exposure, determine the tissue viability using a colorimetric assay (e.g., MTT assay).

  • Classification: A chemical is identified as corrosive if the mean tissue viability is below a certain threshold after a specific exposure time.

In Vivo Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[9]

Methodology:

  • Animal Selection: Use healthy young adult albino rabbits.

  • Instillation: Instill a single dose of the substance into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation.

  • Scoring: Grade ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a numerical scale.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Discussion and Conclusion

Based on the available data, benzyl acetate exhibits a low order of acute toxicity via both oral and dermal routes.[5] It is not found to be a skin or eye irritant in animal studies and is not considered genotoxic in the Ames test.[5][8] The International Agency for Research on Cancer (IARC) has classified it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans.[5]

For benzyl tiglate, the acute oral toxicity also appears to be low, with an LD50 greater than 5000 mg/kg in rats.[4] However, there is a notable lack of data for other critical toxicological endpoints. The GHS classifications suggest a potential for skin and eye irritation, although one human study with a 10% solution did not show skin irritation.[4][6][7] This discrepancy highlights the need for further standardized testing to definitively characterize its irritation potential. The absence of dermal toxicity and genotoxicity data for benzyl tiglate represents a significant knowledge gap that should be addressed to ensure a comprehensive safety assessment.

Both esters are predicted to be rapidly hydrolyzed in the body, a metabolic process that generally leads to detoxification. The resulting benzyl alcohol is metabolized to benzoic acid and excreted as hippuric acid.[1][2] This rapid metabolism and excretion likely contribute to the low systemic toxicity observed for benzyl acetate and predicted for benzyl tiglate.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8761, Benzyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5366479, Benzyl tiglate. Retrieved from [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Buschmann, J., ... & Vey, M. (2020). RIFM fragrance ingredient safety assessment, benzyl acetate, CAS Registry Number 140-11-4. Food and Chemical Toxicology, 141, 111397.
  • Kasturi Aromatics (n.d.). Benzyl Acetate. Retrieved from [Link]

  • World Health Organization. (1993). Benzyl acetate. In WHO Food Additives Series 32. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Benzyl acetate; Exemption From the Requirement of a Tolerance. Federal Register, 81(29), 7565-7568.
  • International Agency for Research on Cancer. (1999). Benzyl Acetate. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Benzyl tiglate (FDB016741). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (E)-benzyl tiglate. Retrieved from [Link]

  • OECD. (2012). Test No. 405: Acute Eye Irritation/Corrosion. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • National Center for Biotechnology Information. (1999). Benzyl acetate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France: IARC.
  • Moreno, O. M. (1979). Acute toxicity studies on fragrance raw materials. Food and Cosmetics Toxicology, 17(4), 383-384.
  • The Good Scents Company. (n.d.). benzyl tiglate. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 250096, Benzyl tiglate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing Benzyl 2-methylbut-2-enoate from Benzyl 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Structural Isomers

In the realm of fine chemicals, flavors, and fragrances, the precise structural identification of organic esters is paramount for ensuring quality, efficacy, and safety. Benzyl 2-methylbut-2-enoate and benzyl 2-methylbutyrate present a classic analytical challenge. These molecules share the same benzyl ester functional group but differ in the saturation of the butyrate side-chain. Benzyl 2-methylbut-2-enoate, an unsaturated ester, contains a critical carbon-carbon double bond, whereas benzyl 2-methylbutyrate is its saturated analogue. This seemingly minor difference in hydrogenation leads to distinct chemical properties and, more importantly, unique spectroscopic and chromatographic signatures.

This guide provides a comprehensive, multi-technique approach for the unambiguous differentiation of these two compounds. We will delve into the fundamental principles and provide validated experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind each experimental choice and the interpretation of the resulting data are explained to provide a self-validating analytical framework for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical & Structural Differences

The primary distinction lies in their molecular formula and weight, a direct consequence of the C=C double bond in the enoate structure. This fundamental difference is the most direct and powerful initial point of differentiation, particularly for mass spectrometry.

  • Benzyl 2-methylbut-2-enoate: C₁₂H₁₄O₂ (Unsaturated)

  • Benzyl 2-methylbutyrate: C₁₂H₁₆O₂ (Saturated)

This difference of two hydrogen atoms results in a 2 g/mol mass difference, which is easily resolved by modern mass spectrometers.

Table 1: Comparison of Physicochemical Properties

PropertyBenzyl 2-methylbut-2-enoateBenzyl 2-methylbutyrateRationale for Distinction
Molecular Formula C₁₂H₁₄O₂[1]C₁₂H₁₆O₂[2]Different number of hydrogen atoms.
Molecular Weight 190.24 g/mol [1]192.25 g/mol [2]A clear 2.01 g/mol difference, definitive in MS.
Key Structural Feature α,β-Unsaturated Ester (C=C bond)Saturated Ester (C-C single bonds only)The C=C bond creates unique spectroscopic signals.
XLogP3 2.8[1]3.0[2]Minor difference in polarity, may influence chromatographic retention.

Part 2: Spectroscopic & Chromatographic Fingerprinting

A multi-pronged analytical strategy is the most robust approach. While mass spectrometry provides a definitive answer based on molecular weight, NMR and IR spectroscopy offer orthogonal confirmation by probing the specific functional groups and atomic environments within the molecules.

Mass Spectrometry (MS): The Definitive Differentiator

Expertise & Experience: The most conclusive method for distinguishing these two compounds is mass spectrometry, as they are not isomers and have different molecular weights. Electron Ionization (EI) is a standard technique that provides both molecular weight information and a reproducible fragmentation pattern, which serves as a chemical fingerprint.

Trustworthiness: The molecular ion peak (M⁺) directly reflects the molecular weight. A peak at m/z 190 confirms the enoate, while a peak at m/z 192 confirms the butyrate. The fragmentation patterns, while sharing common ions from the benzyl group, will differ in the fragments derived from the side-chain, providing a secondary layer of validation.

Key Distinguishing Ions:

  • Molecular Ion (M⁺): The most telling signal.

  • Benzyl Fragments: Both spectra will likely exhibit a strong peak at m/z 91 ([C₇H₇]⁺, the tropylium ion) and m/z 108 ([C₇H₈O]⁺•, benzyl alcohol radical cation), arising from cleavage of the ester bond.[2][3]

  • Side-Chain Fragments: The fragmentation of the C₅ chain will differ. The saturated butyrate may show characteristic loss of alkyl fragments (e.g., C₃H₇•), while the unsaturated enoate's fragmentation is directed by the double bond, leading to different resonance-stabilized cations.[4][5]

Table 2: Predicted Key Mass Spectrometry Fragments

m/z ValueIon IdentityExpected in Benzyl 2-methylbut-2-enoate?Expected in Benzyl 2-methylbutyrate?
192 [M]⁺•NoYes (Definitive) [2]
190 [M]⁺•Yes (Definitive) No
108 [C₇H₈O]⁺•YesYes
91 [C₇H₇]⁺Yes (Often base peak)Yes (Often base peak)[2]
57 [C₄H₉]⁺ or [C₃H₅O]⁺PossibleYes[2]
¹H and ¹³C NMR Spectroscopy: Probing the Atomic Environment

Expertise & Experience: NMR spectroscopy provides an unparalleled view of the chemical structure. The presence of the C=C bond in benzyl 2-methylbut-2-enoate creates unique chemical environments for adjacent protons (¹H) and carbons (¹³C) that are absent in the saturated analogue.[6]

Trustworthiness: The appearance of signals in the vinylic region of the ¹H NMR spectrum (typically 5-7 ppm) is an unambiguous indicator of a C=C bond.[7] Similarly, ¹³C NMR signals in the 120-150 ppm range confirm the sp²-hybridized carbons of the double bond.

Key Distinguishing Signals:

  • ¹H NMR: Benzyl 2-methylbut-2-enoate will exhibit a vinylic proton signal coupled to the adjacent methyl group. In contrast, benzyl 2-methylbutyrate will only show signals in the aliphatic region (0.8-2.5 ppm) for its side chain, with characteristic splitting patterns for a saturated alkyl chain.[8][9]

  • ¹³C NMR: Benzyl 2-methylbut-2-enoate will show two distinct signals for the olefinic carbons of the C=C bond. These signals are completely absent in the spectrum of benzyl 2-methylbutyrate.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

NucleusFeaturePredicted Shift (Benzyl 2-methylbut-2-enoate)Predicted Shift (Benzyl 2-methylbutyrate)
¹H Vinylic Proton (=C-H)~5.5 - 7.0 ppmAbsent
¹H Aliphatic Protons (Side-Chain)Methyls on C=C (~1.8-2.1 ppm)Multiplets from 0.8-2.5 ppm
¹H Benzyl Protons (-O-CH₂-Ph)~5.2 ppm~5.1 ppm
¹³C Olefinic Carbons (C=C)~125 - 145 ppm (2 signals)Absent
¹³C Aliphatic Carbons (Side-Chain)~12-20 ppm~10 - 40 ppm (multiple signals)
¹³C Carbonyl Carbon (C=O)~166 ppm (conjugated)~173 ppm (non-conjugated)
Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence or absence of specific functional groups. The C=C double bond in the enoate has a characteristic stretching vibration that provides a clear point of differentiation.[10]

Trustworthiness: The diagnostic region for alkenes is well-established. A peak around 1650 cm⁻¹ is a reliable indicator of a C=C stretch, while a peak just above 3000 cm⁻¹ indicates the associated =C-H stretch. The absence of these peaks in the butyrate spectrum provides complementary negative evidence.[11][12]

Key Distinguishing Absorptions:

  • C=C Stretch: A moderate absorption around 1650 cm⁻¹ will be present for benzyl 2-methylbut-2-enoate and absent for benzyl 2-methylbutyrate.[11]

  • =C-H Stretch: A weak to moderate absorption >3000 cm⁻¹ will be present for the enoate.

  • C-H Stretch (sp³): Both compounds will show strong absorptions <3000 cm⁻¹ due to the aliphatic and benzyl C-H bonds.

  • C=O Stretch: Both will have a strong C=O ester stretch. Due to conjugation with the C=C bond, the enoate's C=O peak is expected at a slightly lower wavenumber (~1715-1725 cm⁻¹) compared to the saturated butyrate (~1735-1745 cm⁻¹).[12]

Table 4: Key Differentiating IR Absorptions (cm⁻¹)

VibrationBenzyl 2-methylbut-2-enoateBenzyl 2-methylbutyrate
=C-H Stretch Present (~3030-3080 cm⁻¹)Absent
C-H Stretch (sp³) Present (<3000 cm⁻¹)Present (<3000 cm⁻¹)
C=O Stretch Strong (~1720 cm⁻¹)Strong (~1740 cm⁻¹)
C=C Stretch Present (~1650 cm⁻¹) Absent

Part 3: Experimental Protocols & Workflow

Workflow for Unambiguous Identification

The following workflow ensures a logical progression from rapid screening to definitive identification, incorporating self-validating cross-verification between methods.

G cluster_0 Initial Screening & Separation cluster_1 Definitive Identification GCMS GC-MS Analysis MS Mass Spectrum Analysis (m/z 190 vs 192) GCMS->MS Eluted Peaks to MS IR FTIR Spectroscopy (C=C Stretch @ 1650 cm⁻¹) MS->IR Primary ID Suggests Further Confirmation NMR NMR Spectroscopy (¹H Vinylic & ¹³C Olefinic Signals) MS->NMR Primary ID Suggests Further Confirmation Sample Unknown Sample (Enoate or Butyrate) Sample->GCMS Inject

Caption: Analytical workflow for distinguishing the two esters.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred first-line technique as it provides separation and definitive mass identification in a single run.

  • Sample Preparation: Prepare a 100 ppm solution of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) as the polarity difference between the analytes is minimal.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for the peak corresponding to your analyte. Benzyl 2-methylbutyrate (MW 192.25) is expected to have a slightly longer retention time than benzyl 2-methylbut-2-enoate (MW 190.24) due to its higher boiling point.

    • Extract the mass spectrum for the peak of interest.

    • Primary Check: Look for the molecular ion peak at m/z 190 (enoate) or m/z 192 (butyrate). This is the definitive identifier.

    • Secondary Check: Confirm the presence of common fragments like m/z 91.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, place one drop directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Parameters: Scan from 4000 to 600 cm⁻¹, with a resolution of 4 cm⁻¹ and co-add 16 scans for a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (e.g., ATR and baseline correction).

    • Look for a peak around 1650 cm⁻¹ . Its presence indicates the C=C bond of benzyl 2-methylbut-2-enoate. Its absence points towards benzyl 2-methylbutyrate.

    • Confirm other expected peaks (C=O stretch, aromatic C-H, aliphatic C-H) are present to validate sample integrity.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition (¹H NMR):

    • Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis (¹H NMR):

    • Reference the TMS peak to 0.00 ppm.

    • Look for a signal in the 5.5 - 7.0 ppm region. Its presence confirms the vinylic proton of the enoate.

    • Analyze the integration and splitting patterns of the aliphatic region (0.8-2.5 ppm) to confirm the structure of the side chain.

  • Data Acquisition & Analysis (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Look for two signals in the 125 - 145 ppm region. Their presence confirms the two sp² carbons of the C=C bond in the enoate.

Conclusion

Distinguishing between benzyl 2-methylbut-2-enoate and benzyl 2-methylbutyrate is straightforward with the correct analytical strategy.

  • Most Definitive Method: Mass spectrometry provides an unambiguous answer based on the 2 g/mol difference in molecular weight.

  • Strongest Confirmatory Methods: ¹H and ¹³C NMR spectroscopy offer definitive structural proof through the detection of unique vinylic/olefinic signals in the unsaturated ester.

  • Rapid Screening Method: FTIR spectroscopy serves as an excellent rapid screening tool, quickly identifying the presence or absence of the characteristic C=C double bond.

By employing this multi-technique workflow, researchers can confidently and accurately identify these compounds, ensuring the integrity of their materials and the reliability of their results. The causality-driven approach outlined here, where each technique validates the others, forms the bedrock of sound scientific practice in chemical analysis.

References

  • SIELC Technologies. (2018). Benzyl 2-methylbutanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 2-methylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gnaiger, E., & Lassnig, B. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Supporting Information. (n.d.). Iron-Catalyzed Stereospecific Arylation of Enol Tosylates with Grignard reagents. Retrieved from [Link]

  • Vrkoslav, V., & Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(2), 304–311.
  • Wolfs, K. (2018). How are compounds that elute as isomeric peaks quantified by GC-MS? ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 NMR spectrum of 2-methylbut-2-ene. Retrieved from [Link]

  • Permentier, H. P., et al. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl methyl ether. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR of 100% Methyl Butyrate. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Professor Dave Explains. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis of long-chain esters standards. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Djerassi, C., et al. (1968). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Organic Mass Spectrometry, 1(4), 515-533.
  • Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]

  • Platzer, M., et al. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. MDPI. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level. Retrieved from [Link]

  • Reddit. (2012). Methyl benzoate or benzyl methanoate? Retrieved from [Link]

Sources

Advanced Structural Elucidation of Benzyl Tiglate: A Comparative Guide to COSY and HSQC Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural confirmation of small molecule esters like Benzyl Tiglate (Benzyl (E)-2-methylbut-2-enoate), 1D NMR (


H, 

C) often yields ambiguous data regarding regiochemistry and stereochemical configuration.[1] While 1D spectra provide chemical shifts and integration, they fail to definitively map the scalar coupling networks required to distinguish the tigloyl moiety's methyl groups or confirm the benzyl connectivity without assumptions.

This guide compares the utility of COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) against standard 1D techniques. It demonstrates that while COSY establishes the homonuclear scalar connectivity (the "skeleton"), HSQC provides the atomic resolution (the "flesh") necessary to unambiguously assign the crowded aliphatic region of the tiglate ester.

The Structural Challenge: Benzyl Tiglate

Benzyl tiglate consists of two distinct domains: the aromatic benzyl group and the aliphatic tigloyl chain. The core analytical challenge lies in the tigloyl moiety, specifically the alkene system.

  • Target Molecule: Benzyl (E)-2-methylbut-2-enoate[1]

  • Isomeric Risk: Distinguishing Tiglate (E-isomer) from Angelate (Z-isomer).

  • Spectral Crowding: The two methyl groups (C4 and C2') appear in the narrow 1.7–1.9 ppm range, making 1D assignment difficult.

Predicted 1D H NMR Signature (500 MHz, )
MoietyProtonApprox

(ppm)
MultiplicityInterpretation Challenge
Aromatic Ar-H7.30 – 7.40MultipletOverlap prevents specific assignment of ortho/meta/para without 2D.[1]
Olefin H-36.85 – 6.95Quartet-likeCouples to Me-4; critical for determining E/Z geometry via NOE (not discussed here) or shift.[1]
Benzyl

5.15 – 5.25SingletIsolated spin system; no COSY correlations to the tigloyl chain.[1]
Vinyl Methyl Me-2'1.85 – 1.90Singlet (broad)Often overlaps with Me-4; exhibits allylic coupling.[1]
Allylic Methyl Me-41.75 – 1.80DoubletCouples to H-3 (

Hz).[1]

Technique 1: COSY (The Connectivity Engine)

COSY (


H-

H Correlation Spectroscopy)
maps protons that are scalar coupled (J-coupled) to each other, typically over 2 or 3 bonds.[1][2]
Mechanism of Action

COSY utilizes a second radiofrequency pulse to transfer magnetization between coupled spins.[1] If Proton A couples to Proton B, a cross-peak appears at coordinates (


).[1]
Application to Benzyl Tiglate

In the context of benzyl tiglate, COSY acts as a "Spin System Filter." It proves that the benzyl group and the tigloyl group are electronically isolated (separated by the ester oxygen and carbonyl carbon, which block


 coupling).
  • The Tigloyl Spin System:

    • Observation: You will see a strong cross-peak between the olefinic proton H-3 (~6.9 ppm) and the methyl doublet Me-4 (~1.78 ppm).

    • Long-Range Coupling: A weaker cross-peak is often visible between H-3 and the vinylic methyl Me-2' (~1.88 ppm) due to allylic (

      
      ) coupling.[1]
      
    • Validation: This connectivity confirms the

      
       fragment. If this correlation is absent, the structure is fragmented or incorrect.
      
  • The Benzyl Spin System:

    • Observation: The aromatic protons correlate with each other.[2][3] Crucially, the Benzyl

      
       (~5.2 ppm) shows no  COSY correlations to the aromatic ring (4 bonds away, usually too weak) or the tigloyl chain.
      
    • Validation: The lack of off-diagonal peaks for the 5.2 ppm singlet confirms it is an isolated methylene unit, characteristic of a benzyl ester.

Technique 2: HSQC (The Atomic Atlas)

HSQC (Heteronuclear Single Quantum Coherence) correlates a proton to the carbon it is directly attached to (


).
Mechanism of Action

HSQC uses an "inverse detection" probe setup.[1] Magnetization is transferred from


 and then back to 

for detection.[1][4] This results in much higher sensitivity than traditional Carbon-detected experiments (like HETCOR).[1][5]
Application to Benzyl Tiglate

HSQC is the "Solver" for the methyl region. In 1D NMR, the two methyl signals (Me-4 and Me-2') are often indistinguishable or overlapping.[1]

  • Resolution Power: The carbon chemical shift dispersion is much greater than proton dispersion.

    • Me-4 (Allylic): Proton ~1.78 ppm

      
       Carbon ~14.5 ppm.[1]
      
    • Me-2' (Vinylic): Proton ~1.88 ppm

      
       Carbon ~12.5 ppm.[1]
      
  • Assignment Logic: Even if the proton signals overlap perfectly in the 1D spectrum, the HSQC will show two distinct cross-peaks separated vertically (the Carbon dimension). This allows for unambiguous integration and assignment of which methyl is which.[1]

Comparative Performance Analysis

The following table contrasts the utility of 1D NMR against the 2D methods for this specific application.

Feature1D

H NMR
2D COSY2D HSQC
Primary Output Chemical Shift, IntegrationH-H ConnectivityH-C Connectivity
Connectivity Insight Inferred (Splitting patterns)Direct Proof (Cross-peaks)Direct Proof (One-bond correlation)
Resolution Low (Methyls overlap)Medium (2D spread)High (Dispersed by

C scale)
Time Cost Low (< 5 mins)Medium (10-20 mins)Medium (20-40 mins)
Structural Proof AmbiguousConfirms Spin SystemsConfirms Atomic Composition
Stereochemistry Inferred (Shift tables)Weak (via Coupling Constants)Neutral

Experimental Protocol (Self-Validating)

To ensure high-quality data that supports publication standards, follow this optimized workflow.

Step 1: Sample Preparation[6]
  • Solvent: Dissolve ~10-20 mg of Benzyl Tiglate in 600

    
     of 
    
    
    
    (99.8% D).
    • Why:

      
       prevents exchange of labile protons (though none in this ester) and provides a sharp lock signal.[1]
      
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]

A. COSY (Gradient Selected - gCOSY)

  • Pulse Sequence: cosygpqf (magnitude mode) or cosygpppqf (phase sensitive).

  • Scans (NS): 8 to 16 (sufficient for >10mg).[1]

  • TD (Time Domain): 2048 (F2) x 256 (F1).[1]

  • Spectral Width: 10-12 ppm (covers aromatics to methyls).[1]

  • Processing: Apply a Sine-Bell squared window function (QSINE) to sharpen cross-peaks and suppress truncation artifacts.

B. HSQC (Gradient Selected)

  • Pulse Sequence: hsqcetgp (echo-antiecho).[1]

  • Scans (NS): 8 to 32 (depending on concentration).[1]

  • Coupling Constant: Optimize for

    
     Hz (standard for aliphatics).
    
  • Processing: Linear prediction in F1 is recommended to improve resolution without increasing experiment time.

Step 3: Interpretation Workflow
  • Phasing: Ensure all peaks in 1D are purely absorptive (pointing up).

  • Referencing: Set the residual

    
     peak to 7.26 ppm (
    
    
    
    H) and 77.16 ppm (
    
    
    C).
  • Overlay: Project the high-resolution 1D spectrum onto the axes of the 2D plots for precise alignment.

Logic Flow Visualization

The following diagram illustrates the decision-making process for assigning the structure using these techniques.

G Start Unknown Sample (Benzyl Tiglate Candidate) Run1D Run 1D 1H NMR Start->Run1D CheckMethyls Analyze Methyl Region (1.7 - 1.9 ppm) Run1D->CheckMethyls Decision Are Methyls Resolved? CheckMethyls->Decision RunCOSY Run 2D COSY (Identify Spin Systems) Decision->RunCOSY Ambiguous Splitting RunHSQC Run 2D HSQC (Resolve Overlaps via 13C) Decision->RunHSQC Severe Overlap AssignCOSY Correlate H-3 (Olefin) to Me-4 (Doublet) RunCOSY->AssignCOSY AssignHSQC Assign Carbon Shifts: Me-4 (~14.5 ppm) vs Me-2' (~12.5 ppm) RunHSQC->AssignHSQC Confirm Confirmation: Benzyl Tiglate Structure Validated AssignCOSY->Confirm AssignHSQC->Confirm

Caption: Workflow for unambiguous NMR assignment of Benzyl Tiglate, prioritizing 2D methods when 1D resolution is insufficient.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]

  • Reich, H. J. (2023).[1] Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1][6]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 250096, Benzyl tiglate. [1]

  • Simpson, J. (2008).[1][2] Organic Structure Determination Using 2-D NMR Spectroscopy. Academic Press.[1]

Sources

Safety Operating Guide

Operational Guide: Safe Handling & PPE for Benzyl 2-methylbut-2-enoate

[1]

Chemical Profile & Risk Context

Substance: Benzyl 2-methylbut-2-enoate Synonyms: Benzyl tiglate, Tiglic acid benzyl ester CAS: Physical State: Clear, colorless liquid Odor Profile: Deep, earthy, mushroom-like, herbaceous (Rose/Geranium undertones).[1][2][3]

The Senior Scientist’s Perspective: While many Safety Data Sheets (SDS) classify this substance as "Not Classified" or a mild irritant under GHS standards due to its low acute toxicity, this creates a false sense of security. As an ester with a benzyl moiety, it possesses lipophilic properties that facilitate skin permeation. Furthermore, its potent, persistent "earthy/musty" odor profile presents a significant cross-contamination risk in analytical environments.

Operational Hazard: The primary risks are not immediate lethality, but dermal sensitization potential (common in benzyl esters) and olfactory contamination of the laboratory environment.

PPE Decision Matrix (The "Why" Behind the Gear)

Do not default to generic "lab safety" protocols. The specific chemical structure dictates the protective barrier.

A. Dermal Protection (Gloves)[4][5]
  • The Science: Benzyl esters can swell and degrade natural rubber and thin nitrile rubber over time. The benzyl group acts as a solvent for many polymer matrices.

  • Recommendation:

    • Standard Handling (<15 mins): Disposable Nitrile (Minimum thickness 0.11 mm).

    • Prolonged Contact / Synthesis: Laminate Film (e.g., Silver Shield/4H) or PVA (Polyvinyl alcohol) .

    • Protocol: If using standard nitrile, employ the "Splash & Change" rule. If a droplet hits the glove, change it immediately. The permeation breakthrough time for benzyl analogs on thin nitrile can be <10 minutes.

B. Respiratory Protection[6][7][8][9][10][11]
  • The Science: Vapor pressure is low (0.001 mmHg @ 20°C). Volatility is not a flammability hazard (Flash Point >110°C) but is sufficient for odor threshold detection.

  • Recommendation:

    • Standard: Handle strictly within a certified chemical fume hood .

    • Outside Hood: If handling outside containment cannot be avoided (e.g., weighing large volumes), use a half-face respirator with Organic Vapor (OV) cartridges (Type A filter).[1]

C. Ocular Protection[1][7]
  • The Science: Liquid splashes are the primary vector. Vapors are generally non-lacrimatory but can cause mild irritation.

  • Recommendation: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses with side shields are insufficient for liquid handling of benzyl esters due to their "creeping" nature on surfaces.

Quantitative Data Summary
ParameterValueOperational Implication
Flash Point > 110°C (230°F)Combustible.[1][3][4][8][10] Keep away from high-heat sources/open flames.
Vapor Pressure 0.001 mmHg @ 20°CLow inhalation risk, but persistent odor contamination.[1][3]
Solubility Insoluble in water; Soluble in alcohol/oilsDo not use water for initial spill cleanup; it will spread the slick.[1]
Glove Breakthrough Nitrile: Low (<15 min est.)[1]Double glove or change frequently.
Operational Workflow & Decision Logic

The following diagram illustrates the decision-making process for handling Benzyl tiglate, prioritizing containment of both the chemical and its odor.

BenzylHandlingStartStart: Handling Benzyl 2-methylbut-2-enoateVolCheckVolume / Task AssessmentStart->VolCheckSmallScaleSmall Scale (<10 mL)Analytical/WeighingVolCheck->SmallScaleLargeScaleLarge Scale (>10 mL)Synthesis/HeatingVolCheck->LargeScalePPE_StdPPE: StandardNitrile Gloves (0.11mm)Splash GogglesLab CoatSmallScale->PPE_StdPPE_AdvPPE: AdvancedDouble Nitrile OR Laminate GlovesSplash Goggles + Face ShieldRespirator (if outside hood)LargeScale->PPE_AdvEnvironmentEnvironment:Fume Hood RequiredPPE_Std->EnvironmentPPE_Adv->EnvironmentActionExecute Task(Avoid Aerosolization)Environment->ActionSpillSpill Event?Action->SpillCleanupAbsorb with Vermiculite/SandDo NOT use WaterSeal in Airtight BagSpill->CleanupYesDisposalDisposal:Organic Waste Stream(Halogen-free)Spill->DisposalNoCleanup->Disposal

Figure 1: Decision logic for PPE selection and handling workflow based on operational scale.

Step-by-Step Handling Protocol
Phase 1: Pre-Operational Prep[1]
  • Odor Containment Check: Verify fume hood face velocity is >0.5 m/s. Prepare a waste container inside the hood to prevent walking contaminated trash through the lab.

  • Glove Donning:

    • Wash hands thoroughly.[7][12]

    • Don a pair of standard nitrile gloves.

    • Senior Scientist Tip: If handling pure neat liquid >10mL, wear a second pair of nitrile gloves (outer layer) to allow for immediate shedding if splashed.

Phase 2: Active Handling[1]
  • Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring from large bottles to minimize drip formation on threads.

  • Heating: If the protocol requires heating (e.g., esterification reaction), ensure a reflux condenser is tightly fitted. Benzyl esters have high boiling points but will creep out of loose joints.

  • Spill Management:

    • Minor Drip: Wipe immediately with a dry paper towel, then clean surface with ethanol. Discard towel into a sealed bag inside the hood.

    • Major Spill: Do not use water (immiscible).[8][10] Cover with vermiculite or sand. Scoop into a chemically resistant container.

Phase 3: Decontamination & Disposal[1][9]
  • Glassware: Rinse glassware with Ethanol or Acetone before washing with water. The ester is insoluble in water; direct water washing will only smear the oily residue.

  • Waste: Dispose of as "Organic Solvent Waste (Non-Halogenated)."

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365979, Benzyl tiglate. Retrieved from [Link][1]

  • The Good Scents Company (2024). Benzyl tiglate Safety and Organoleptic Data. Retrieved from [Link][1]

  • Carl Roth (2024). General Safety Data Sheet for Benzyl Esters (Analogous Safety Data). Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.